Product packaging for Halofuginone(Cat. No.:CAS No. 55837-20-2)

Halofuginone

货号: B1684669
CAS 编号: 55837-20-2
分子量: 414.7 g/mol
InChI 键: LVASCWIMLIKXLA-CABCVRRESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Historical Context and Discovery in Natural Product Research

The story of halofuginone begins with the plant Dichroa febrifuga Lour, also known as Chang Shan. nih.gov For over 2,000 years, extracts from the root of this plant, which belongs to the Hydrangea family, have been used in traditional Chinese medicine to treat fevers, particularly those associated with malaria. nih.govnih.gov This long-standing traditional use prompted scientific investigation into its active components.

In the mid-20th century, researchers successfully isolated the primary bioactive quinazoline (B50416) alkaloid from Dichroa febrifuga, naming it febrifugine (B1672321). nih.govbiorxiv.org Febrifugine, along with its stereoisomer isofebrifugine, was identified as the source of the plant's potent antimalarial properties. biorxiv.org Studies demonstrated that purified febrifugine was significantly more active than quinine (B1679958) against various Plasmodium species. nih.gov However, the clinical development of febrifugine itself was hampered by its toxic side effects. nih.gov

This challenge led to further research aimed at creating a less toxic, yet still effective, alternative. In the late 1960s, scientists synthesized a halogenated analog of febrifugine, which came to be known as this compound. nih.gov This synthetic modification marked a pivotal moment, creating a new compound that retained biological activity but with a different therapeutic profile that would later become the focus of intense scientific scrutiny. nih.gov

Table 1: Key Milestones in the Discovery and Early Development of this compound This table outlines the foundational discoveries leading from the traditional use of Dichroa febrifuga to the synthesis of this compound.

Time Period Discovery or Development Significance
>2,000 years agoTraditional use of Dichroa febrifuga (Chang Shan) in Chinese medicine. nih.govEstablished the plant's long-standing use for treating malaria-induced fevers.
Mid-20th CenturyIsolation of the active alkaloids febrifugine and isofebrifugine. biorxiv.orgIdentified the specific chemical compounds responsible for the plant's antimalarial effects.
Late 1960sChemical synthesis of this compound. nih.govCreated a halogenated derivative of febrifugine with the aim of improving its therapeutic profile.
1999-2000Veterinary approval and orphan drug designation in the U.S. wikipedia.orgMarked its first clinical applications, initially as a coccidiostat and for the treatment of scleroderma.

Evolution of Research Focus: From Traditional Use to Multifaceted Therapeutic Potential

Initially developed as an antimalarial and later used in veterinary medicine as a coccidiostat to treat parasitic diseases in poultry and cattle, the research focus on this compound began to broaden significantly. nih.govwikipedia.org Scientists discovered that its biological activities were not limited to protozoal infections, leading to an evolution in research that unveiled its potential in a wide array of complex diseases. nih.govnih.gov

A major breakthrough in understanding this compound's potential came from studies on fibrosis, the excessive scarring of tissue. Research revealed that this compound could inhibit the synthesis of type I collagen, a key protein in the fibrotic process. tau.ac.il The mechanism was later pinpointed to the inhibition of Smad3 phosphorylation, a critical step in the transforming growth factor-beta (TGF-β) signaling pathway, which is a central regulator of fibrosis. nih.govnih.gov This discovery opened up research into its use for various fibrotic conditions, including those affecting the liver, skin, and muscle. tau.ac.ilnih.gov

Another pivotal discovery identified a more fundamental mechanism of action for this compound. It was found to be a potent and specific inhibitor of prolyl-tRNA synthetase (ProRS), an enzyme essential for incorporating the amino acid proline into proteins. nih.govplos.org By inhibiting this enzyme, this compound mimics a state of proline starvation, which triggers the amino acid starvation response (AAR). plos.org This response has profound effects on cellular function, most notably the selective inhibition of the differentiation of T helper 17 (Th17) cells. nih.govnih.gov Since Th17 cells are key mediators of inflammation in many autoimmune diseases, this finding positioned this compound as a potential therapeutic agent for conditions like rheumatoid arthritis and multiple sclerosis. nih.govmdpi.com

This dual mechanism—targeting both the TGF-β/Smad3 pathway and the ProRS/AAR pathway—explains this compound's broad spectrum of investigated activities, from anti-inflammatory and anti-fibrotic to anti-cancer effects. nih.govnih.gov In oncology, for instance, its ability to inhibit collagen synthesis and modulate the tumor microenvironment has become a key area of investigation. drugbank.comexelixismedicalaffairs.com

Current Landscape of this compound Academic Investigation

The current academic landscape for this compound is vibrant and expanding into novel therapeutic areas. While its roles in fibrosis, autoimmune diseases, and cancer continue to be actively investigated, recent research has explored its potential in other complex conditions.

One of the more recent areas of interest has been its potential as an antiviral agent. In vitro studies suggested that by inhibiting prolyl-tRNA synthetase, this compound could interfere with the replication of SARS-CoV-2. biorxiv.org This led to a Phase 2 clinical trial in 2021-2022 to evaluate its efficacy in non-hospitalized patients with COVID-19. nih.govumn.edu While the trial concluded that this compound did not decrease the viral load decay rate, it affirmed the compound's safety and tolerability in this patient population. nih.govumn.edu

Emerging research is also exploring the utility of this compound in neurodegenerative and ischemic diseases. Studies have shown it may have a neuroprotective effect in models of retinal ischemia-reperfusion by inhibiting hypoxia-inducible factor-1α (HIF-1α). nih.govmdpi.com Furthermore, a 2024 study highlighted its potential in amyotrophic lateral sclerosis (ALS), where it was found to reduce neuroinflammation and prevent musculoskeletal fibrosis in a mouse model. nih.gov

The core mechanisms of action continue to be refined, with ongoing studies into how its inhibition of ProRS can be leveraged. Research published in 2021 also examined the differential effects of this compound's separate enantiomers (its non-superimposable mirror-image forms), finding that the (+)-enantiomer was more effective in improving muscle histopathology in a mouse model of Duchenne muscular dystrophy, suggesting that specific isomers may offer enhanced therapeutic benefits. mdpi.com These diverse and expanding avenues of investigation underscore this compound's status as a molecule of significant and continuing interest in biomedical research.

Table 2: Investigated Therapeutic Areas and Mechanisms of this compound This table summarizes the diverse biomedical applications of this compound currently under investigation, along with its primary molecular mechanisms of action.

Therapeutic Area Primary Mechanism(s) of Action Investigated Key Research Findings
Fibrosis (e.g., Scleroderma, Liver Fibrosis)Inhibition of TGF-β signaling via reduced Smad3 phosphorylation. nih.govnih.govDecreases synthesis of type I collagen and other extracellular matrix proteins. tau.ac.il
Autoimmune Diseases (e.g., Rheumatoid Arthritis)Inhibition of prolyl-tRNA synthetase (ProRS), activating the amino acid starvation response (AAR). nih.govplos.orgSelectively inhibits the differentiation of pro-inflammatory Th17 cells. nih.govnih.gov
Oncology Inhibition of collagen synthesis, modulation of the tumor microenvironment, anti-angiogenic effects. drugbank.comexelixismedicalaffairs.comSuppresses tumor growth and metastasis in preclinical models. drugbank.com
Viral Infections (e.g., SARS-CoV-2)Inhibition of ProRS, potentially interfering with viral polyprotein translation and reducing heparan sulfate (B86663) biosynthesis needed for viral entry. biorxiv.orgShowed potent in vitro activity, but a Phase 2 clinical trial found no significant effect on viral load decay in mild-to-moderate COVID-19. nih.govumn.edu
Neurodegenerative/Ischemic Disease Inhibition of hypoxia-inducible factor-1α (HIF-1α), reduction of neuroinflammation. nih.govnih.govmdpi.comDemonstrates neuroprotective effects in preclinical models of retinal ischemia and ALS. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17BrClN3O3 B1684669 Halofuginone CAS No. 55837-20-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVASCWIMLIKXLA-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301339439
Record name (-)-Halofuginone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55837-20-2, 868851-54-1, 7695-84-3
Record name Halofuginone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofuginone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868851541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofuginone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04866
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Halofuginone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALOFUGINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L31MM1385E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HALOFUGINONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84E4Y7HC9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action and Signaling Pathways

Regulation of Transforming Growth Factor-Beta (TGF-β) Signaling Pathway

Halofuginone is a well-documented modulator of the TGF-β signaling pathway, a critical regulator of numerous cellular processes. plos.orgnih.gov Its influence is multifaceted, impacting various components of this pathway, from receptor-activated proteins to downstream effectors.

Inhibition of Receptor-Activated Smad Protein Phosphorylation

A primary mechanism of this compound's action is its ability to interfere with the phosphorylation of receptor-activated Smad proteins, particularly Smad2 and Smad3. mdpi.comspandidos-publications.com This inhibition is a key step in disrupting the canonical TGF-β signaling cascade.

Numerous studies have demonstrated that this compound directly inhibits the TGF-β-dependent phosphorylation of Smad3. mdpi.comwjgnet.com This specific action is crucial as Smad3 is a key mediator in the transcription of fibrogenic factors. researchgate.net For instance, in human corneal fibroblasts, this compound treatment was shown to suppress the phosphorylation of Smad3, thereby reducing the expression of type I collagen. nih.gov This inhibitory effect on Smad3 phosphorylation has been observed across various cell types, including fibroblasts, stellate cells, tumor cells, and myoblasts. mdpi.comwjgnet.com While the precise mechanism of this specific inhibition is still under investigation, it is thought to be a central aspect of this compound's anti-fibrotic properties. nih.gov

Following phosphorylation, the activated Smad2/3 proteins form a complex with Smad4, which then translocates to the nucleus to regulate gene transcription. researchgate.netnih.gov this compound's inhibition of Smad2/3 phosphorylation consequently hinders their nuclear translocation. mdpi.comiiarjournals.org By preventing this critical step, this compound effectively blocks the transcriptional activity of the Smad complex. nih.govaacrjournals.org This has been demonstrated in studies where this compound treatment significantly inhibited TGF-β-induced reporter gene activity, confirming its suppressive effect on Smad-mediated transcription. nih.govaacrjournals.org Furthermore, research in intestinal porcine enterocyte cells has shown that this compound-induced phosphorylation of eukaryotic translation initiation factor-2α (eIF2α) can inhibit the nuclear translocation of the Smad2/3-Smad4 complex. researchgate.netmdpi.com

Modulation of TGF-β Receptor Expression and Downstream Effectors

Beyond its effects on Smad phosphorylation, this compound also influences the expression of TGF-β receptors and key downstream regulatory proteins.

Evidence suggests that this compound can modulate the expression of TGF-β receptors. Specifically, studies have shown that this compound treatment can lead to a decrease in the protein levels of TGF-β receptor II (TβRII). dovepress.comoncotarget.com In some cancer cell lines, this reduction in TβRII expression was observed even at very low concentrations of this compound. oncotarget.com However, it's worth noting that in certain experimental models, particularly in various fibrotic models, no significant effect of this compound on TGF-β receptor gene expression was observed, suggesting that its primary target lies downstream in the TGF-β pathway. mdpi.comwjgnet.com Conversely, in acute promyelocytic leukemia (APL) cell lines, this compound was found to up-regulate the expression of TGF-β receptor II protein. plos.orgresearchgate.net

Crosstalk with Mitogen-Activated Protein Kinase (MAPK) Pathways

Involvement of p38 MAPK Phosphorylation

In addition to the Akt/ERK pathway, this compound also influences the p38 MAPK pathway. Studies have shown that this compound can enhance the phosphorylation of p38 MAPK. nih.govmdpi.com This activation has been observed in myotubes and is considered crucial for myotube fusion. nih.gov In activated peripheral blood T cells, this compound has been found to inhibit the phosphorylation of p38 MAPK, suggesting a cell-type-specific effect. nih.govresearchgate.net This inhibition of p38 MAPK phosphorylation in T cells is associated with a decrease in the production of pro-inflammatory cytokines. nih.gov In other contexts, such as in rat hepatic stellate cells, stimulation with platelet-derived growth factor (PDGF) after preincubation with this compound led to a strong increase in p38 MAPK phosphorylation. researchgate.net

Activation of the Amino Acid Starvation Response (AAR)

One of the most well-characterized mechanisms of this compound action is the activation of the Amino Acid Starvation Response (AAR), a conserved cellular stress response triggered by a scarcity of amino acids. mdpi.comnih.govplos.org

Inhibition of Prolyl-tRNA Synthetase (ProRS) Activity

The central event in this compound-induced AAR activation is the inhibition of prolyl-tRNA synthetase (ProRS). mdpi.comnih.govresearchgate.net ProRS is an enzyme responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.

This compound acts as a competitive inhibitor of the prolyl-tRNA synthetase domain of the bifunctional glutamyl-prolyl-tRNA synthetase (EPRS). nih.govbiorxiv.orgharvard.edu It binds to the active site of ProRS, competing with proline. nih.govbiorxiv.org This binding is dependent on ATP, which induces a conformational change in the enzyme's active site, allowing it to accommodate the this compound molecule. nih.govharvard.edu Specifically, this compound occupies the binding sites for both the 3'-end of tRNA(Pro) and L-proline on human and parasite cytoplasmic ProRS in the presence of ATP or its analogs. acs.org The inhibition is potent, with a reported Ki of 18.3 nM. medchemexpress.com This specific targeting of the ProRS domain is highlighted by the fact that the addition of exogenous proline can reverse the inhibitory effects of this compound. nih.govresearchgate.net

Induction of Canonical AAR Pathways

The Amino Acid Response (AAR) is a crucial, evolutionarily conserved stress-response pathway that cells activate when faced with amino acid deficiency. This compound triggers this pathway by mimicking proline starvation. harvard.edu It achieves this by binding to and inhibiting the prolyl-tRNA synthetase (ProRS) domain of glutamyl-prolyl-tRNA synthetase (EPRS). harvard.edunih.gov This inhibition prevents the charging of proline to its cognate tRNA, leading to an accumulation of uncharged prolyl-tRNAs. harvard.eduwjgnet.com This accumulation serves as the primary signal that initiates the canonical AAR pathway. harvard.edu

Phosphorylation of GCN2 and eIF2α

The central sensor kinase in the canonical AAR pathway is the General Control Nonderepressible 2 (GCN2). mdpi.com Under conditions of amino acid sufficiency, GCN2 remains largely inactive. However, upon the accumulation of uncharged tRNAs induced by this compound, GCN2 becomes activated. harvard.eduoup.com The uncharged tRNAs are thought to bind to a region of GCN2 that is related to histidyl-tRNA synthetase, triggering a conformational change that leads to its autophosphorylation. harvard.eduoup.com The translational activator GCN1 is necessary for this GCN2 activation, as it helps transfer the uncharged tRNAs from the ribosome to GCN2. harvard.edunih.gov

Transcriptional Upregulation of AAR-Associated Genes

While phosphorylated eIF2α represses global translation, it paradoxically enhances the translation of a select group of mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). harvard.eduoup.com The mechanism for this selective translation involves upstream open reading frames (uORFs) in the 5' untranslated region of the ATF4 mRNA. mdpi.com Under normal conditions, these uORFs prevent the translation of the main ATF4 coding sequence. However, under the stress conditions induced by this compound, the limited availability of the eIF2α ternary complex allows ribosomes to bypass these inhibitory uORFs and initiate translation of the ATF4 protein. mdpi.com

As a key transcription factor of the AAR pathway, ATF4 then moves to the nucleus and activates the expression of a wide array of genes involved in adapting to the stress. harvard.edu These genes function to increase the intracellular supply of amino acids and mitigate cellular damage. Research has identified several canonical AAR target genes that are significantly upregulated in response to this compound treatment in various tissues. researchgate.netscispace.com

Table 1: this compound-Induced Upregulation of AAR-Associated Genes

Gene Symbol Gene Name Function
ATF4 Activating Transcription Factor 4 Master transcriptional activator of the AAR pathway. harvard.edumdpi.com
CHOP C/EBP Homologous Protein A transcription factor involved in the unfolded protein response and apoptosis. harvard.edu

| ASNS | Asparagine Synthetase | An enzyme involved in the biosynthesis of the amino acid asparagine. researchgate.net |

Exploration of Non-Canonical AAR Pathways

While the GCN2-eIF2α-ATF4 axis represents the canonical AAR pathway, emerging evidence indicates that this compound's biological effects are not mediated exclusively through this signaling cascade. harvard.edu Some of the compound's most significant immunomodulatory actions occur independently of GCN2, pointing to the existence of non-canonical AAR pathways. harvard.edupnas.org

Identification and Investigation of GCN2-Independent Mechanisms

A pivotal discovery was that this compound's ability to inhibit the differentiation of pro-inflammatory Th17 cells is not fully reversed in cells lacking GCN2. harvard.edu Similarly, the suppression of inflammatory mediators, such as Matrix Metalloproteinase 13 (MMP13), in response to inflammatory stimuli like TNF-α, persists in GCN2-deficient cells treated with this compound. pnas.orgnih.gov This demonstrates that while this compound does activate the canonical GCN2 pathway, a separate, GCN2-independent mechanism is responsible for some of its key therapeutic effects. nih.govpnas.org

Further studies have revealed that the attenuation of bulk protein synthesis by this compound can also be atypical. At higher concentrations, the decrease in translation occurs to a similar extent in wild-type cells, cells lacking GCN2, and cells where eIF2α cannot be phosphorylated. embopress.orgnih.gov This suggests that while this compound does induce the canonical ISR adaptations, the translational attenuation component can operate independently of the GCN2-eIF2α axis, possibly through mechanisms like ribosome pausing. embopress.orgnih.gov These GCN2-independent activities are still a direct result of EPRS inhibition, as they are reversed by the addition of excess proline. embopress.orgnih.gov

Role of GCN1/RWDD1/DRG2 Complex in Immunomodulation

The search for the components of the non-canonical pathway has focused on proteins that interact with the core machinery of the AAR. GCN1, a large protein that binds to ribosomes and is required for GCN2 activation, has emerged as a key player in these alternative mechanisms. harvard.edunih.gov Research shows that the GCN2-independent suppression of inflammatory gene expression by this compound is, however, dependent on GCN1. nih.govnih.gov This finding uncouples the function of GCN1 from its canonical role as a GCN2 activator and suggests it has distinct signaling functions. nih.gov

In yeast, GCN1 is known to interact with other proteins, including Gir2. harvard.edu Co-immunoprecipitation studies in human cells have validated the formation of an analogous complex consisting of GCN1, RWD Domain-Containing Protein 1 (RWDD1), and Developmentally Regulated GTP-Binding Protein 2 (DRG2). harvard.edu The observation that this compound's immunomodulatory effects may involve this GCN1/RWDD1/DRG2 complex hints at a non-canonical AAR signaling pathway that contributes to its anti-inflammatory properties. harvard.edu

Interconnectivity of TGF-β and AAR Signaling Axes in this compound Action

The therapeutic efficacy of this compound, particularly in diseases characterized by both fibrosis and inflammation, appears to stem from its ability to modulate two major signaling pathways: the Transforming Growth Factor-beta (TGF-β) pathway and the Amino Acid Response (AAR) pathway. nih.govsemanticscholar.org These two axes are not entirely separate, and their interconnectivity is crucial to understanding the compound's multifaceted action. wjgnet.comresearchgate.net

This compound has been shown to inhibit the TGF-β signaling pathway, a central driver of fibrosis in numerous tissues. semanticscholar.org Its mechanism involves acting downstream of the TGF-β receptor. wjgnet.commdpi.com Specifically, this compound inhibits the phosphorylation of Smad3, a key intracellular transducer of the TGF-β signal. nih.govsemanticscholar.orgmdpi.com This inhibition prevents the nuclear translocation of the Smad complex and the subsequent transcription of pro-fibrotic genes, such as those for collagen. semanticscholar.orgmdpi.com

Concurrently, this compound activates the AAR pathway through its inhibition of EPRS, which, as discussed, leads to the suppression of Th17 cell differentiation. wjgnet.comnih.gov Th17 cells are potent drivers of inflammation and are implicated in a variety of autoimmune diseases. mdpi.com A critical point of intersection is that TGF-β itself is one of the cytokines required to induce the differentiation of naive T cells into the Th17 lineage. nih.govmdpi.com Therefore, this compound exerts a dual effect on this process: it directly inhibits Th17 differentiation by activating the AAR pathway, and it may also indirectly affect the Th17-promoting environment by inhibiting TGF-β signaling. This link between the TGF-β and AAR pathways highlights a synergistic mechanism that underpins this compound's potent anti-fibrotic and anti-inflammatory effects. wjgnet.comnih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
4-nitroquinoline 1-oxide
AMG PERK44
Asparagine
Bay-876
Borrelidin
Bortezomib
CB-839
CB5083
Cycloheximide
Glutamate
GSK2837808A
This compound
Histidinol
Lenalidomide
NCT-503
Proline
Rapamycin
TAP20
Thalidomide
Thapsigargin
Tunicamycin
V-9302

Anti Fibrotic Research

Modulation of Extracellular Matrix (ECM) Dynamics

The anti-fibrotic effects of Halofuginone are centrally linked to its ability to alter the composition and turnover of the extracellular matrix. patsnap.com The ECM is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. In fibrotic diseases, the balance between ECM production and degradation is disrupted, leading to an accumulation of connective tissue, with collagen type I being the major constituent. nih.gov this compound intervenes in this process by directly targeting key cellular pathways involved in ECM synthesis and remodeling. nih.govnih.gov

A primary mechanism through which this compound exerts its anti-fibrotic effects is by specifically inhibiting the synthesis of collagen, particularly type I collagen. nih.govnih.gov This inhibition occurs at the transcriptional level and has been observed in a variety of cell types and animal models of fibrosis. ima.org.ilnih.gov The specificity of this compound for type I collagen makes it a significant compound for research into fibrotic diseases where this collagen type is overly produced. nih.govnih.gov

This compound has been demonstrated to be a potent inhibitor of collagen type α1(I) gene expression. nih.govnih.gov This effect is achieved at extremely low concentrations of the compound. nih.govnih.gov Research has shown that this compound's inhibitory action may be mediated through its interference with the transforming growth factor-beta (TGF-β) signaling pathway. nih.gov Specifically, it has been found to block the phosphorylation and subsequent activation of Smad3, a key protein that, once activated by TGF-β, moves into the nucleus to promote the transcription of fibrosis-related genes, including the gene for type I collagen. mdpi.comnih.gov This inhibitory effect on Smad3 activation appears to be specific, as this compound does not seem to affect the activation of Smad2. nih.gov

Study FocusModel SystemKey Findings on Collagen Type I Gene ExpressionReference(s)
Mechanism of Action Fibroblast CulturesReduced level of α2(I) collagen mRNA; Greatly reduced activity of the α2(I) collagen promoter. nih.gov
Liver Fibrosis Dimethylnitrosamine (DMN)-induced ratsAlmost completely prevented the increase in collagen type I gene expression. nih.govtau.ac.il
Abdominal Adhesions Rat model of postoperative adhesionsPrevented the increase in collagen α1(I) gene expression observed in operated rats. nih.gov
Vascular Smooth Muscle Cells In vitro cell cultureInhibited collagen type α1(I) gene expression in Smooth Muscle Cells (SMCs). ahajournals.org

This compound's role in modulating the ECM extends to its influence on matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of ECM components. The interaction is complex, with studies reporting both inhibitory and stimulatory effects on different MMPs.

Some research has indicated that this compound can inhibit the activity of certain MMPs. For instance, it has been shown to suppress the expression and gelatinolytic activity of MMP-2, also known as gelatinase A, in human breast cancer cells. nih.govdrugbank.com This inhibition of MMP-2 is thought to contribute to this compound's anti-tumoral effects by reducing cancer cell invasion. nih.gov

Conversely, other studies have demonstrated that this compound can upregulate the expression of different MMPs. In rat hepatic stellate cells, a key cell type involved in liver fibrosis, this compound was found to significantly increase the expression of MMP-3 (stromelysin-1) and MMP-13 (collagenase-3). nih.gov This upregulation was observed both in vitro and in vivo in cirrhotic rats. nih.gov

MMP TypeEffect of this compoundCell/Tissue ModelReference(s)
MMP-2 (Gelatinase A) Inhibition of expression and activityHuman breast cancer cells (MDA-MB-435) nih.gov
MMP-3 (Stromelysin-1) Upregulation of expression (10- to 50-fold)Rat hepatic stellate cells nih.gov
MMP-13 (Collagenase-3) Upregulation of expression (10- to 50-fold)Rat hepatic stellate cells nih.gov

A significant aspect of this compound's influence on MMPs is its ability to increase the activity of collagenases, enzymes that specifically break down collagen fibers. The observed upregulation of MMP-13, a potent collagenase, in hepatic stellate cells is particularly relevant to the resolution of fibrosis. nih.gov Treatment with this compound at submicromolar concentrations led to a two- to three-fold increase in interstitial collagenase activity in these cells. nih.govresearchgate.net This induction of fibrolytic MMPs like MMP-13 suggests that in addition to inhibiting new collagen synthesis, this compound may also promote the breakdown of existing fibrotic matrix, making it a promising agent for anti-fibrotic therapies. nih.gov

Influence on Matrix Metalloproteinase (MMP) Activity

Augmentation of Tissue Inhibitors of Matrix Metalloproteinases (TIMPs)

The balance between matrix metalloproteinases (MMPs), which degrade the extracellular matrix (ECM), and their endogenous inhibitors, the Tissue Inhibitors of Matrix Metalloproteinases (TIMPs), is critical in tissue remodeling and fibrosis. An imbalance favoring TIMPs leads to excessive ECM accumulation. Research into this compound's effect on this balance has yielded context-dependent results.

In a rat model of liver fibrosis induced by thioacetamide (B46855), this compound treatment was observed to decrease the levels of TIMP-2, which were highly elevated in the fibrotic liver, to near-normal levels. nih.gov This suggests that in this context, this compound helps restore a more normal matrix remodeling environment by reducing the over-expression of this MMP inhibitor. nih.gov Similarly, in a concanavalin (B7782731) A-induced liver fibrosis model, this compound treatment significantly lowered the levels of TIMP2 in liver tissue. nih.gov Another study in cirrhotic rats found that this compound suppressed tissue inhibitor of metalloproteinase-1 (TIMP-1) by 50%. nih.gov

Conversely, some evidence suggests this compound may increase collagenase activity by augmenting the synthesis of TIMPs, which regulate MMP activity. mdpi.com This apparent contradiction highlights the complexity of this compound's interaction with the MMP/TIMP axis, which may vary depending on the specific tissue, disease model, and the particular TIMP isoform being investigated.

Impact on Myofibroblast Differentiation and Function

Myofibroblasts are the primary cell type responsible for the excessive deposition of ECM proteins, particularly collagen type I, which is the hallmark of fibrosis. This compound exerts significant inhibitory effects on both the formation and function of these cells. researchgate.netmdpi.com

A pivotal event in the onset of fibrosis is the differentiation of quiescent fibroblasts into activated myofibroblasts, a process largely driven by transforming growth factor-beta (TGF-β). nih.govtandfonline.com this compound has been consistently shown to inhibit this transition. researchgate.netnih.gov The primary mechanism is the inhibition of TGF-β-dependent Smad3 phosphorylation. researchgate.netresearchgate.netnih.gov By preventing the phosphorylation of Smad3, this compound blocks its translocation to the nucleus, thereby inhibiting the transcription of target genes, including those responsible for the myofibroblast phenotype like α-smooth muscle actin (α-SMA). researchgate.nettandfonline.comnih.gov This action effectively halts the activation of fibroblasts and their ability to synthesize large quantities of ECM. researchgate.nettandfonline.com

Beyond preventing their formation, this compound also curtails the proliferation of already activated fibroblasts. This has been demonstrated across various fibroblast types. In studies using fibroblast-like synoviocytes from rheumatoid arthritis patients, this compound reduced cell proliferation. nih.gov Similarly, it inhibited the proliferation of rat renal papillary fibroblasts in a dose-dependent and reversible manner. karger.comkarger.com Notably, this compound was capable of almost completely abolishing the proliferative stimulation induced by potent mitogens like platelet-derived growth factor (PDGF). karger.comkarger.com Research on keloid fibroblasts further confirms that this compound can impair their proliferation, even in the presence of pro-fibrotic TGF-β1 stimulation. nih.gov

Preclinical Efficacy in Organ-Specific Fibrosis Models

The anti-fibrotic potential of this compound has been validated in numerous preclinical animal models that mimic human fibrotic diseases in specific organs.

This compound has shown efficacy in models of skin fibrosis. In the tight skin mouse (Tsk) model of scleroderma, administration of this compound prevented the development of cutaneous hyperplasia (dermal fibrosis). nih.gov It has also been evaluated in murine models of chronic graft-versus-host disease (cGvHD), a condition that shares clinical characteristics with scleroderma, including skin fibrosis. researchgate.netnih.gov In these models, this compound decreased collagen synthesis and prevented skin fibrosis. researchgate.netnih.govscispace.com The mechanism in these models is attributed to the inhibition of collagen type I synthesis. researchgate.netnih.gov Furthermore, topical application of a this compound-containing ointment on a cGvHD patient resulted in a marked reduction in skin collagen synthesis and a measurable clinical improvement in skin tightness and neck rotation. tau.ac.il

Table 1: Summary of this compound's Effects in Cutaneous Fibrosis Models

Model Disease Mimicked Key Findings Reference
Tight Skin (Tsk) Mouse Scleroderma Prevented development of dermal fibrosis; Reduced collagen synthesis. nih.gov
Murine cGvHD Chronic Graft-Versus-Host Disease Decreased collagen synthesis; Prevented skin fibrosis. researchgate.netnih.govscispace.com

This compound's efficacy has been extensively documented in various models of liver fibrosis.

Chemically-Induced Fibrosis: In rat models using toxins like thioacetamide (TAA) or dimethylnitrosamine to induce cirrhosis, this compound prevented the expression of the collagen type α1(I) gene. nih.govwho.int In the TAA model, it prevented the activation of most hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. nih.gov Remarkably, when administered to rats with established fibrosis, this compound led to an almost complete resolution of the condition, restoring collagen levels and the number of activated HSCs to those seen in control animals. nih.gov Similar protective effects have been noted in carbon tetrachloride (CCl4)-induced liver fibrosis models, which are widely used to study toxic liver damage. nih.govmeliordiscovery.comnih.gov

Schistosomal Fibrosis: Schistosomiasis, a parasitic infection, is a major cause of liver fibrosis worldwide. frontiersin.orgnih.gov In a mouse model of schistosomal liver fibrosis, this compound was found to be effective in controlling the fibrotic process. who.int Its efficacy was evaluated by measuring reductions in liver weight, hepatic hydroxyproline (B1673980) and total collagen content, and by histopathological assessment of granuloma size and collagen deposition. who.int The therapeutic benefit was most significant when this compound was administered in combination with the anti-parasitic drug praziquantel. who.int

Table 2: Preclinical Efficacy of this compound in Hepatic Fibrosis Models

Model Type Inducing Agent Animal Model Key Anti-Fibrotic Outcomes Reference
Chemically-Induced Thioacetamide (TAA) Rat Prevented HSC activation; Reduced collagen α1(I) gene expression; Resolved established fibrosis. nih.gov
Chemically-Induced Dimethylnitrosamine Rat Prevented collagen type I gene expression. who.int
Chemically-Induced Concanavalin A Mouse Reduced serum transaminases; Lowered levels of hyaluronic acid, procollagen (B1174764) III, and TGF-β1. nih.gov

Muscular Dystrophies

Fibrosis is a significant secondary pathology in several muscular dystrophies, contributing to muscle weakness and impaired regeneration. This compound has been investigated in preclinical models of Duchenne muscular dystrophy, congenital muscular dystrophy, and dysferlinopathy for its ability to mitigate this fibrotic response.

Duchenne Muscular Dystrophy (DMD): In the mdx mouse model of DMD, this compound has been shown to reduce fibrosis in limb, diaphragm, and cardiac muscles. Studies have demonstrated that treatment with this compound leads to a significant reduction in collagen content and degenerative areas within the diaphragm of mdx mice. This anti-fibrotic effect is associated with improvements in muscle histopathology and function. Specifically, research has highlighted the differential effects of this compound's enantiomers, with the (+)-halofuginone form showing greater efficacy in reducing fibrosis and improving motor coordination compared to the racemic mixture or the (-)-enantiomer. The mechanism of action in this context involves the inhibition of Smad3 phosphorylation, which is a key step in the TGF-β signaling pathway that drives fibrosis. Furthermore, this compound treatment has been associated with an increase in utrophin levels, a protein that can functionally compensate for the lack of dystrophin and is inversely correlated with fibrosis in DMD.

Congenital Muscular Dystrophy (CMD): Research has also pointed to the anti-fibrotic potential of this compound in models of congenital muscular dystrophy. Studies have reported that this compound can inhibit fibrosis in animal models of CMD, contributing to improved muscle health.

Dysferlinopathy: Dysferlinopathies, such as Limb-girdle muscular dystrophy type 2B (LGMD2B) and Miyoshi myopathy, are caused by mutations in the dysferlin gene and are characterized by muscle inflammation and collagen deposition. In dysferlin-deficient mice (dysf-/-), this compound treatment has been shown to reduce collagen content, inflammatory infiltrates, and the number of centrally-nucleated myofibers in skeletal muscles. Early intervention with this compound in these models prevented the late-stage development of significant fibrosis and almost completely abolished cardiac fibrosis. The compound was found to inhibit Smad3 phosphorylation and macrophage and myofibroblast infiltration into the dystrophic muscle. Beyond its anti-fibrotic effects, this compound has also been observed to improve muscle cell membrane integrity and repair in dysf-/- mice by promoting lysosome scattering and increasing levels of synaptotagmin-7, a protein involved in membrane resealing.

Table 1: Effects of this compound in Muscular Dystrophy Models

Muscular Dystrophy Type Animal Model Key Anti-Fibrotic Findings Associated Molecular Mechanisms
Duchenne Muscular Dystrophy mdx mice Reduced collagen content and degenerative areas in diaphragm and cardiac muscle. Inhibition of Smad3 phosphorylation; Increased utrophin levels.
Congenital Muscular Dystrophy Animal Models Inhibition of fibrosis. Not specified in the provided context.
Dysferlinopathy dysf-/- mice Decreased collagen content, inflammation, and cardiac fibrosis. Inhibition of Smad3 phosphorylation; Increased synaptotagmin-7 levels.

Other Fibrotic Conditions

The anti-fibrotic activity of this compound has been evaluated in a variety of other conditions where excessive collagen deposition is a key pathological feature.

Esophageal Fibrosis: In animal models of caustic esophageal injury, this compound has demonstrated a significant ability to prevent the formation of esophageal strictures. Treatment with this compound in rats with sodium hydroxide-induced esophageal burns resulted in reduced esophageal wall thickness, increased esophageal patency, and higher survival rates. The compound was found to significantly lower the levels of hydroxyproline, a major component of collagen, at the site of injury. These findings suggest that by inhibiting type I collagen synthesis, this compound can mitigate the fibrotic response that leads to narrowing of the esophagus after chemical injury.

Cardiac Fibrosis: The transforming growth factor-beta (TGF-β) signaling pathway is a critical mediator of cardiac fibrosis following injuries such as myocardial infarction. This compound, as a known inhibitor of TGF-β-mediated Smad3 activation, has been identified as a potent anti-fibrotic agent in the context of cardiac remodeling. In a mouse model of acute viral myocarditis, this compound treatment increased survival rates and reduced inflammation. This was associated with a decrease in the expression of TGF-β1 and other pro-inflammatory cytokines, suggesting that this compound can alleviate cardiac inflammation and fibrosis by downregulating the TGF-β1 signaling pathway.

Surgical Adhesions: Postoperative abdominal adhesions are a common complication of surgery, resulting from a fibrotic healing process that bridges tissues and organs. Research in rat models has shown that this compound can significantly prevent the formation of these adhesions. Following surgical trauma to the cecum, this compound treatment, administered either orally or locally, reduced the number and severity of adhesions. This effect was linked to the prevention of the upregulation of collagen α1(I) gene expression and a subsequent reduction in collagen deposition at the surgical site. Studies on a rat uterine horn injury model also demonstrated that amnion membranes coated with this compound were effective in reducing both the incidence and severity of adhesions.

Table 3: this compound Research in Other Fibrotic Conditions

Condition Animal Model Key Anti-Fibrotic Findings
Esophageal Fibrosis Rat (Caustic Injury) Reduced esophageal stricture formation, decreased wall thickness, and lower hydroxyproline levels.
Urethral Fibrosis Rat, Rabbit (Electrocoagulation) Limited formation of de novo and recurrent strictures; Prevented increase in collagen α1(I) gene expression.
Cardiac Fibrosis Mouse (Viral Myocarditis) Increased survival and reduced inflammation; Decreased TGF-β1 expression.
Surgical Adhesions Rat (Cecal Abrasion, Uterine Horn Injury) Reduced number and severity of adhesions; Prevented increase in collagen α1(I) gene expression.

Resolution of Established Fibrotic Conditions

A distinguishing feature of this compound in anti-fibrotic research is its potential not only to prevent the onset of fibrosis but also to promote the resolution of pre-existing fibrotic conditions. This capability has been demonstrated in several preclinical models of organ fibrosis.

In a rat model of thioacetamide-induced liver fibrosis, administration of this compound to animals with established fibrosis led to an almost complete resolution of the condition. The treatment resulted in a normalization of collagen levels, collagen α1(I) gene expression, and the number of alpha-smooth muscle actin-positive cells, which are markers of activated hepatic stellate cells, the primary collagen-producing cells in the liver. This suggests that this compound can reverse the pathological changes associated with advanced liver fibrosis.

Similarly, in the context of muscular dystrophy, this compound has shown efficacy in treating established fibrosis. In a study involving older mdx mice (a model for Duchenne muscular dystrophy) with pre-existing muscle fibrosis, treatment with this compound resulted in a significant decrease in fibrosis in both the diaphragm and quadriceps muscles. This was accompanied by a reduction in collagen I and III expression and total collagen protein content. Importantly, this structural improvement was correlated with functional recovery, including enhanced cardiac and respiratory function, and improved exercise tolerance.

The mechanism underlying the resolution of established fibrosis by this compound is multifaceted. It involves the direct inhibition of new collagen synthesis by blocking the TGF-β/Smad3 signaling pathway. This reduction in the pro-fibrotic drive is a critical first step. In addition to inhibiting collagen production, this compound has been suggested to influence the activity of matrix metalloproteinases (MMPs), enzymes that are responsible for the degradation of extracellular matrix components, including collagen. By potentially shifting the balance from matrix deposition to matrix degradation, this compound facilitates the breakdown and removal of existing scar tissue.

This ability to reverse established fibrosis sets this compound apart from many other anti-fibrotic agents that are primarily effective when administered prophylactically. The potential to treat, rather than just prevent, fibrotic diseases holds significant therapeutic promise.

Table 4: Resolution of Established Fibrosis with this compound

Disease Model Key Findings on Resolution of Fibrosis
Thioacetamide-Induced Liver Fibrosis in Rats Almost complete resolution of the fibrotic condition; Normalization of collagen levels and gene expression.
Duchenne Muscular Dystrophy (mdx mice) Decreased established fibrosis in diaphragm and quadriceps; Reduced collagen I and III expression; Improved cardiac and respiratory function.

Oncology Research

Anti-Proliferative and Pro-Apoptotic Mechanisms

Halofuginone exhibits potent anti-proliferative and pro-apoptotic activities across a range of cancer cell types. These effects are attributed to its ability to interfere with fundamental cellular processes required for cancer cell survival and growth.

Inhibition of Cancer Cell Proliferation

This compound has been demonstrated to inhibit the proliferation of various cancer cells in a dose-dependent manner. For instance, in studies on colorectal cancer (CRC) cells, treatment with this compound led to a significant reduction in cell viability. nih.gov Similarly, its anti-proliferative effects have been observed in breast cancer cells, hepatocellular carcinoma, and non-small cell lung cancer (NSCLC). nih.govonclive.comnih.gov Research on oral squamous cell carcinoma (OSCC) has also shown that this compound can dose-dependently inhibit the viability and proliferation of cancer-associated fibroblasts (CAFs), which are crucial for tumor growth and metastasis. mdpi.com The inhibitory action of this compound on cell proliferation is a cornerstone of its anti-cancer potential.

Table 1: Effect of this compound on Cancer Cell Proliferation

Cell LineCancer TypeObserved Effect
SW480 and HCT116Colorectal CancerReduced cell viability in a time- and dose-dependent manner. nih.gov
MCF-7 and MDA-MB-231Breast CancerInhibition of cell growth. nih.gov
HepG2Hepatocellular CarcinomaInhibition of in vitro proliferation with an IC50 of 72.7 nM for 72h. onclive.com
HCC827 and H1975Lung AdenocarcinomaInhibition of proliferation. nih.gov
OSCC-derived CAFsOral Squamous Cell CarcinomaDose-dependent inhibition of viability and proliferation. mdpi.com

Induction of Apoptosis in Malignant Cell Lines

A key mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. In human colorectal cancer cells, this compound treatment has been shown to increase the percentage of both early and late apoptotic cells. nih.gov This pro-apoptotic effect is often associated with the generation of reactive oxygen species (ROS). nih.govnih.gov

Studies on breast cancer cells have corroborated these findings, demonstrating that this compound induces apoptosis, which is a critical characteristic of potential anti-cancer agents. nih.gov The apoptotic process triggered by this compound can involve the activation of the caspase cascade, including caspase-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP). onclive.comnih.gov Furthermore, in mantle cell lymphoma cells, this compound has been observed to induce apoptosis in a time- and concentration-dependent manner. researchgate.net

Cell Cycle Arrest (G0/G1, S, G2/M Phases)

This compound has been found to disrupt the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at various phases. A common observation is the arrest of cancer cells in the G0/G1 phase. For example, in colorectal cancer cells, this compound treatment leads to an arrest in the G1/G0 phase. nih.gov This G1/G0 phase arrest has also been noted in combination studies with artemisinin in various cancer cell lines, where the combination synergistically increased the population of cells in this phase. nih.gov

In hepatocellular carcinoma cells (HepG2), this compound treatment resulted in an increased proportion of cells in the G0/G1 phase in a dose-dependent manner. onclive.com This effect on the cell cycle is often linked to the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. onclive.comnih.gov In some instances, such as in non-small cell lung cancer cells, this compound has been shown to cause an S phase block. nih.gov

Modulation of Oncogenic Signaling Pathways

The anti-cancer activities of this compound are underpinned by its ability to modulate critical signaling pathways that are often dysregulated in cancer.

Suppression of PI3K/AKT/mTORC1 Signaling

The PI3K/AKT/mTORC1 pathway is a central signaling cascade that promotes cell growth, proliferation, and survival, and its overactivation is a common feature of many cancers. This compound has been shown to effectively suppress this pathway. In colorectal cancer cells, this compound treatment leads to the downregulation of the Akt/mTORC1 signaling pathway. nih.govfrontiersin.org This suppression is evidenced by reduced phosphorylation of key downstream targets of mTORC1, such as p70S6K and 4E-BP1. nih.gov

Similarly, in uterine leiomyoma cells, this compound was found to significantly lower the levels of phosphorylated AKT and p70S6K, indicating an inactivation of the AKT/mTOR signaling pathway. Gene expression profiling in non-small cell lung cancer has also identified the PI3K/AKT pathway as one of the top-ranked pathways affected by this compound.

Table 2: Impact of this compound on PI3K/AKT/mTORC1 Signaling

Cell Line/Cancer TypeKey Findings
Colorectal CancerDownregulated Akt/mTORC1 signaling pathway. nih.govfrontiersin.org
Uterine Leiomyoma (ELT3 cells)Significantly lowered p-AKT/AKT and p-p70S6/p70S6 ratios.
Non-Small Cell Lung CancerPI3K/AKT signaling identified as a top-ranked pathway affected by this compound.
SW480 and HCT116Dose-dependent decrease in phosphorylation of Akt, mTORC1, p70S6, and 4EBP1. nih.gov

Inhibition of JAK-STAT Pathways

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in mediating cellular responses to cytokines and growth factors, and its aberrant activation is implicated in various cancers. Research suggests that this compound can interfere with this signaling cascade.

In studies on malignant mesothelioma and non-small-cell lung cancer cells, this compound was found to inhibit cancer cell proliferation via the STAT3 pathway. nih.gov The anti-cancer effects of this compound in these lung-derived cancers were attributed to the deregulation of signal transduction pathways, including STAT3. nih.gov Furthermore, the effects of this compound on the differentiation of T helper 17 (Th17) cells, which are involved in inflammation and autoimmunity, have been linked to a reduced expression of STAT3. nih.gov

Downregulation of MAPK/ERK Cascades

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, migration, and apoptosis. nih.gov Its dysregulation is a frequent event in many human cancers. nih.gov The effect of this compound on the MAPK/ERK cascade appears to be context-dependent, with different outcomes observed in various cancer types.

In gastric cancer cells, this compound has been found to induce the phosphorylation of ERK (p-ERK). nih.govnih.gov Mechanistic studies using RNA sequencing identified that this compound treatment led to the downregulation of Protein Tyrosine Phosphatase, Receptor Type R (PTPRR), a key negative regulator upstream of the ERK signaling pathway. nih.gov This suggests that in this specific cancer type, this compound may enhance ERK signaling by inhibiting its inhibitor. nih.gov Conversely, other research in lung cancer cells has demonstrated that this compound can inhibit cancer cell proliferation by downregulating ERK phosphorylation, highlighting the variable nature of its impact on this pathway depending on the cellular environment. frontiersin.org

Influence on NRF2 Signaling

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a central role in the cellular defense against oxidative and xenobiotic stresses by regulating the expression of antioxidant and detoxification genes. nih.gov While protective in normal cells, the constitutive activation of the NRF2 pathway in cancer cells contributes to enhanced cell proliferation, survival, and resistance to chemotherapy and radiotherapy. nih.gov

This compound has been identified as an effective inhibitor of NRF2. nih.gov It enhances the chemosensitivity of cancer cells by suppressing the accumulation of the NRF2 protein. nih.gov The mechanism of action involves the induction of a cellular amino acid starvation response, which in turn represses global protein synthesis and leads to the rapid depletion of NRF2. nih.gov By inhibiting prolyl-tRNA synthetase, this compound decreases NRF2 protein synthesis. nih.gov This provides a preclinical proof-of-concept for using this compound to overcome NRF2-mediated chemoresistance in various forms of cancer. nih.gov

Alteration of Glucose Metabolism (e.g., Warburg Effect)

A hallmark of cancer cell metabolism is the Warburg effect, a phenomenon where cancer cells preferentially utilize aerobic glycolysis—converting glucose to lactate even in the presence of oxygen—rather than the more efficient oxidative phosphorylation pathway used by normal cells. nih.govwikipedia.orgnih.gov This metabolic reprogramming supports the anabolic needs of rapidly proliferating cells by providing building blocks for biomass. nih.gov

This compound has been shown to inhibit the growth of colorectal cancer (CRC) by targeting this altered metabolism. researchgate.net It exerts its effects by downregulating the Akt/mTORC1 signaling pathway, a central regulator of cellular growth and metabolism. researchgate.net Treatment of human CRC cells with this compound resulted in an inhibition of cell proliferation and a reduction in the levels of phosphorylated Akt, mTORC1, and their downstream effectors p70S6 and 4EBP1. researchgate.net Subsequent metabolomic analysis revealed that this signaling inhibition leads to slower rates in both glycolytic flux and the glucose-derived tricarboxylic acid (TCA) cycle flux, effectively countering the Warburg effect. researchgate.net

Anti-Angiogenic Properties in Tumor Progression

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.govnih.gov this compound is recognized as a potent inhibitor of angiogenesis. nih.govresearchgate.net Its anti-angiogenic activity has been demonstrated in vivo, where systemic administration of this compound markedly inhibited basic fibroblast growth factor (bFGF)-induced neovascularization. nih.gov In models of mouse bladder carcinoma, oral administration of this compound resulted in a significant decrease in blood vessel density within the tumor tissue. nih.gov This profound anti-tumoral effect is attributed in part to its ability to disrupt tumor vascularization. nih.gov

Inhibition of Endothelial Cell Functions

The anti-angiogenic effects of this compound are mediated through its direct impact on endothelial cells, which form the lining of blood vessels. Research has shown that this compound treatment leads to the profound inhibition of several sequential events in the angiogenic cascade. nih.gov These include the impairment of capillary tube formation, the inhibition of vascular sprouting, and the disruption of subendothelial extracellular matrix deposition. nih.gov

A key mechanism underlying this compound's anti-angiogenic and anti-metastatic activity is its ability to inhibit the expression of Matrix Metalloproteinase-2 (MMP-2). nih.govdrugbank.comaacrjournals.org MMP-2, a type IV collagenase, plays a critical role in the degradation of the extracellular matrix (ECM), a necessary step for tumor cell invasion, metastasis, and angiogenesis. aacrjournals.org

This compound has been shown to suppress MMP-2 at the transcriptional level. aacrjournals.org Studies on bladder carcinoma cells demonstrated that the compound inhibits the activity of the MMP-2 promoter. aacrjournals.org Further investigation into the molecular mechanism revealed that this inhibition is mediated by the transcription factor Early growth response 1 (Egr-1). nih.govtechnion.ac.il this compound upregulates Egr-1, which then binds to the MMP-2 promoter and inhibits its activity. nih.govtechnion.ac.il This effect has been observed across various cancer cell types, including breast cancer and hepatocellular carcinoma. nih.govresearchgate.net

Table 1: Research Findings on this compound's Inhibition of MMP-2
Cancer TypeCell Line/ModelKey FindingReference
Bladder CarcinomaMBT2-t50 (murine), 5637 (human)Inhibits MMP-2 gene expression by suppressing the MMP-2 promoter activity. aacrjournals.org
Breast CancerMDA-MB-435 (human)Inhibition of MMP-2 gelatinolytic activity is mediated by the upregulation of the Egr-1 transcription factor. nih.gov
Hepatocellular Carcinoma (HCC)Chemically induced rat modelReduced the percentage of active MMP-2 in both tumor and non-neoplastic liver tissue. researchgate.net
Oral Squamous Cell Carcinoma (OSCC)Orthotopic mouse modelReduced MMP2 expression and collagen deposition in the tumor stroma. frontiersin.org
General Endothelial CellsIn vitro modelsAbrogates endothelial cell MMP-2 expression as part of its anti-angiogenic effect. nih.gov

The basement membrane is a specialized layer of the extracellular matrix that separates epithelial and endothelial cells from the underlying connective tissue. mdpi.com Its degradation by enzymes like MMP-2 is a crucial step for cancer cells to invade surrounding tissues and for new blood vessels to form. aacrjournals.orgmdpi.com

Consistent with its potent inhibition of MMP-2 expression, this compound effectively impairs the ability of cancer cells to invade the basement membrane. nih.govaacrjournals.org In in vitro chemoinvasion assays using Matrigel-coated filters, which mimic a reconstituted basement membrane, this compound-treated bladder carcinoma cells demonstrated a significantly reduced ability to invade through the Matrigel layer. aacrjournals.org This functional impairment of basement membrane invasion is a direct consequence of the transcriptional suppression of the MMP-2 gene, underscoring a critical aspect of this compound's anti-metastatic and anti-angiogenic capabilities. aacrjournals.org

Effects on the Tumor Microenvironment and Stroma

This compound significantly impacts the tumor microenvironment (TME) by targeting both cellular and non-cellular components of the tumor stroma. nih.govnih.govoncotarget.com The dense and complex stroma in many cancers, particularly pancreatic ductal adenocarcinoma (PDA), creates biophysical barriers that protect the tumor and impede drug delivery. aacrjournals.orgumn.edusigmaaldrich.com this compound acts as a potent antifibrotic agent, reengineering the stroma to move it toward a more normalized state. aacrjournals.orgumn.edu It achieves this by targeting activated cancer-associated fibroblasts (CAFs), which are primary constituents of the tumor stroma responsible for excessive ECM deposition. nih.govnih.gov By inhibiting CAF activity, this compound disrupts the supportive network essential for tumor progression. nih.govnih.gov

A critical aspect of this compound's anti-cancer activity is its ability to dismantle the protective stromal barriers that shield tumors. aacrjournals.orgumn.edu In preclinical models of pancreatic ductal adenocarcinoma, this compound effectively disrupts these physical barriers by decreasing the activation of fibroblasts and reducing key ECM components that contribute to stromal resistance. aacrjournals.orgumn.edusigmaaldrich.com This "stromal reengineering" facilitates better distribution of therapeutic agents and alters the immune landscape within the tumor. aacrjournals.org By breaking down these barriers, this compound can improve the access of immune cells, such as cytotoxic T cells, to the tumor, leading to widespread intratumoral necrosis and reduced tumor volume. aacrjournals.orgumn.edu This approach of targeting and normalizing the stroma is considered an instrumental component in treating cancers that are characterized by a dense, protective microenvironment. aacrjournals.orgsigmaaldrich.com

This compound directly targets and reduces the production of key extracellular matrix (ECM) components that provide structural support to tumors and promote their growth. nih.gov Its most well-documented effect is the potent inhibition of type I collagen synthesis. nih.govthno.orgnih.gov This is achieved primarily through the inhibition of the TGF-β/Smad3 signaling pathway, which is a major regulator of collagen production by CAFs. nih.govnih.gov In addition to collagen, this compound has been shown to reduce the deposition of other ECM elements like hyaluronic acid. nih.govaacrjournals.org By depleting these components, this compound remodels the ECM, making the tumor stroma less dense. nih.govnih.govresearchgate.net This disruption of the collagen network and other matrix components not only weakens the tumor's structural integrity but also enhances the infiltration of anti-tumor immune cells and the efficacy of other therapies. nih.govnih.gov

Efficacy in Preclinical Cancer Models

This compound has demonstrated significant efficacy in a variety of preclinical cancer models, inhibiting tumor growth, metastasis, and angiogenesis. nih.gov Its effectiveness has been shown in cancers such as osteosarcoma, melanoma, pancreatic cancer, and oral squamous cell carcinoma. nih.govnih.gov

In a preclinical model of osteosarcoma, this compound reduced primary tumor growth and the development of lung metastases. nih.govoncotarget.com This effect was attributed to its ability to induce caspase-3 dependent apoptosis in cancer cells and to inhibit the TGF-β/Smad3 cascade, which is crucial for metastatic progression. nih.govoncotarget.com Similarly, in melanoma bone metastases, this compound slowed disease progression by inhibiting TGF-β signaling. nih.gov

For pancreatic ductal adenocarcinoma, a cancer known for its dense stroma, this compound's antifibrotic properties were shown to disrupt stromal barriers, reduce tumor volume, and induce widespread necrosis. aacrjournals.org In oral squamous cell carcinoma, this compound treatment in an in vivo model resulted in significantly decreased tumor volume and a remarkable reduction in lymph node metastasis. nih.gov This was associated with decreased collagen deposition and reduced expression of α-SMA and MMP-2 in the tumor stroma. nih.gov

The table below summarizes the effects of this compound in various preclinical cancer models.

Cancer ModelKey Findings
Osteosarcoma Reduced primary tumor growth and lung metastases; induced cancer cell apoptosis; inhibited the TGF-β/Smad3 pathway. nih.govoncotarget.com
Melanoma Bone Metastasis Slowed the development and progression of bone metastases by inhibiting TGF-β signaling. nih.gov
Pancreatic Ductal Adenocarcinoma Disrupted stromal barriers; decreased fibroblast activation; reduced tumor volume and induced necrosis. aacrjournals.orgumn.edu
Oral Squamous Cell Carcinoma Significantly decreased tumor volume; reduced lymph node metastasis; decreased collagen deposition in the tumor stroma. nih.gov
C6 Glioma Attenuated tumor growth in vivo; was associated with a reduction in collagen α1(I) expression and inhibition of angiogenesis. nih.gov

Leukemia and Myeloma Models

In the context of hematological malignancies, this compound has shown promise in preclinical models of multiple myeloma (MM). Studies have demonstrated its anti-tumor activity against a panel of human MM cell lines and primary patient-derived MM cells, irrespective of their sensitivity to conventional therapies. nih.gov this compound has been observed to suppress the proliferation of myeloma cells, both alone and in co-culture with bone marrow stromal cells, which are known to support MM cell growth and survival. nih.gov Furthermore, it induces apoptosis in MM cells, even in the presence of growth factors like insulin-like growth factor 1 (IGF-1) and interleukin 6 (IL-6). nih.gov Mechanistically, this compound treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle and induces apoptotic cell death. nih.gov This is associated with the depletion of mitochondrial membrane potential and the cleavage of caspases-3, 8, and 9. nih.gov

Cell LineCancer TypeIC50 Value (nM)Key Findings
RPMI-SMultiple MyelomaApprox. 100Dose-dependent reduction in cell viability.
RPMI-Dox40Doxorubicin-resistant Multiple MyelomaApprox. 100Overcomes drug resistance.
RPMI-LR5Lenalidomide-resistant Multiple Myeloma67Effective against resistant cell lines.
MM.1RDexamethasone-resistant Multiple Myeloma217Demonstrates activity in resistant cells.
OPM1/OPM2Multiple MyelomaApprox. 100Induction of apoptosis via caspase activation.

Solid Tumor Models (e.g., Glioma, Bladder Carcinoma, Hepatocellular Carcinoma, Colorectal Cancer, Gastric Cancer, Lung Cancer, Breast Cancer, Prostate Cancer, Wilms' Tumor, Pancreatic Ductal Adenocarcinoma)

This compound has been investigated in a wide array of solid tumor models, demonstrating its potential to inhibit tumor growth, progression, and metastasis through various mechanisms.

Glioma: this compound has been shown to impede the development and progression of glioma in animal models. nih.gov

Bladder Carcinoma: In both transplantable and chemically induced mouse models of bladder carcinoma, oral administration of this compound resulted in a significant anti-cancer effect. nih.gov It inhibited the progression of chemically induced tumors into a malignant invasive stage. nih.gov Histological analysis revealed a marked decrease in blood vessel density and the expression of collagen α1(I) and H19, an early marker for bladder carcinoma. nih.gov

Hepatocellular Carcinoma (HCC): In a rat model of chemically induced, spontaneously metastasizing HCC, this compound treatment led to a lower number of liver tumors and a significant reduction in lung metastasis. nih.gov The percentage of the lung surface infiltrated by metastasis was dramatically smaller in the this compound-treated group (0.3 ± 0.2%) compared to the solvent group (13.5 ± 10.1%). nih.gov This effect was associated with decreased activity of matrix metalloproteinase-9 (MMP-9) and MMP-2, enzymes crucial for tumor invasion and metastasis. nih.gov

Colorectal Cancer (CRC): this compound has been shown to inhibit the growth of human colorectal cancer cells both in vitro and in vivo. nih.gov Its mechanism of action in CRC involves the downregulation of the Akt/mTORC1 signaling pathway, which is central to the Warburg effect in cancer. nih.gov This leads to the inhibition of cell proliferation and the induction of reactive oxygen species and apoptosis. nih.gov

Gastric Cancer: In gastric cancer cells, this compound has been found to inhibit proliferation and induce apoptosis in a dose-dependent manner. nih.gov It also induces the expression of p-ERK. nih.gov

Lung Cancer: In models of non-small cell lung cancer (NSCLC), this compound inhibits the proliferation of lung adenocarcinoma cells. xjtu.edu.cn It has been shown to induce autophagy, enhance apoptosis, and cause cell cycle arrest. xjtu.edu.cn In Lewis lung cancer models, this compound has been demonstrated to inhibit the migratory and invasive capabilities of cancer cells. nih.gov

Breast Cancer: this compound inhibits the growth of breast cancer cells and induces the generation of reactive oxygen species and apoptosis. researchgate.net It also significantly reduces the migration and invasion of human breast cancer cells, an effect linked to the downregulation of MMP-9 expression and activity. researchgate.net

Prostate Cancer: Oral administration of this compound has been shown to slow the progression of prostate cancer xenografts representing a broad range of phenotypes. nih.gov This was accompanied by a decrease in plasma PSA levels in androgen-dependent models. nih.gov The anti-tumor effect was associated with the inhibition of collagen α1(I) gene expression, reduced collagen content, and decreased endothelial cell number, leading to increased apoptosis and necrosis. nih.gov

Wilms' Tumor: Research has indicated that this compound can constrain the growth of Wilms' tumor xenografts. nih.gov

Pancreatic Ductal Adenocarcinoma (PDA): In a genetically engineered mouse model of PDA, this compound was shown to disrupt the stromal barriers that protect the tumor. nih.gov It decreased fibroblast activation and reduced key extracellular matrix elements, leading to widespread intratumoral necrosis and reduced tumor volume. nih.gov

Tumor ModelKey Findings
Glioma Inhibits tumor development and progression. nih.gov
Bladder Carcinoma Inhibits progression to malignant invasive stage; reduces blood vessel density. nih.gov
Hepatocellular Carcinoma Reduces number of liver tumors and significantly decreases lung metastasis. nih.gov
Colorectal Cancer Inhibits cell proliferation and induces apoptosis via downregulation of Akt/mTORC1 signaling. nih.gov
Gastric Cancer Inhibits proliferation and induces apoptosis; induces p-ERK expression. nih.gov
Lung Cancer Induces autophagy, enhances apoptosis, and causes cell cycle arrest in NSCLC cells. xjtu.edu.cn
Breast Cancer Inhibits growth, migration, and invasion; downregulates MMP-9. researchgate.net
Prostate Cancer Slows progression of xenografts and decreases plasma PSA levels. nih.gov
Wilms' Tumor Constrains the growth of xenografts. nih.gov
Pancreatic Ductal Adenocarcinoma Disrupts stromal barriers, leading to tumor necrosis and reduced volume. nih.gov

Synergistic Effects with Conventional Anti-Cancer Therapies

This compound has demonstrated the potential to enhance the efficacy of conventional cancer treatments, including radiation therapy and chemotherapy.

Enhancement of Radiation Sensitivity

This compound has been shown to increase the radiosensitivity of human tumor cell lines. nih.gov This effect is linked to its ability to inhibit the TGF-β signaling pathway, which is implicated in radiation-induced fibrosis. nih.govnih.gov By interfering with this pathway, this compound can inhibit cell growth, halt cell cycle progression, and decrease the repair of radiation-induced DNA damage. nih.gov In a Lewis lung cancer xenograft model, the combination of this compound and radiation inhibited the growth of subcutaneously implanted xenografts, reduced hepatic and pulmonary metastases, and improved the survival of the mice. nih.gov This combined treatment was also associated with a decrease in TGF-β levels. nih.gov

Potential for Combination with Chemotherapy

Preclinical studies have indicated that this compound can act synergistically with various chemotherapeutic agents.

Multiple Myeloma: In MM cell lines, this compound has been shown to trigger synergistic cytotoxicity when combined with lenalidomide, melphalan, dexamethasone, and doxorubicin. nih.govnih.gov

Lung Cancer: In cisplatin-resistant patient-derived lung cancer organoids and lung cancer cells, this compound was able to sensitize the cells to cisplatin treatment. xjtu.edu.cn

Gastric Cancer: this compound and the MEK inhibitor trametinib have been shown to synergistically inhibit the proliferation of gastric cancer cells. nih.gov

Colorectal Cancer: this compound has been investigated for its potential to overcome chemoresistance in colorectal cancer. In 5-FU-resistant human CRC cells, this compound inhibited cell viability, migration, and invasion. mdpi.com

Cancer TypeCombination AgentObserved Effect
Multiple Myeloma Lenalidomide, Melphalan, Dexamethasone, DoxorubicinSynergistic cytotoxicity. nih.govnih.gov
Lung Cancer CisplatinSensitization of resistant cells and organoids. xjtu.edu.cn
Gastric Cancer TrametinibSynergistic inhibition of cell proliferation. nih.gov
Colorectal Cancer 5-Fluorouracil (in resistant cells)Inhibition of cell viability, migration, and invasion. mdpi.com

Immunomodulatory Research

Selective Inhibition of T Helper 17 (Th17) Cell Differentiation

A key discovery in understanding halofuginone's immunomodulatory effects is its ability to selectively inhibit the differentiation of Th17 cells, a subset of T helper cells that are critical mediators of autoimmunity. This selectivity is noteworthy as this compound does not appear to affect other T cell lineages, such as Th1, Th2, or induced T regulatory (iTreg) cells, at concentrations where it potently blocks Th17 development. The mechanism underlying this specificity involves the activation of the amino acid starvation response (AAR) pathway. This compound functions by inhibiting the enzyme glutamyl-prolyl-tRNA synthetase (EPRS), which is responsible for charging transfer RNA (tRNA) with the amino acid proline. This inhibition leads to an accumulation of uncharged prolyl-tRNAs, mimicking a state of proline starvation and triggering the AAR pathway, which in turn selectively blocks the development of pro-inflammatory Th17 cells.

Given the central role of Th17 cells in the pathogenesis of many autoimmune diseases, this compound's ability to inhibit their differentiation has shown therapeutic potential in various preclinical models. In studies using the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics human multiple sclerosis, this compound treatment protected against the disease. It has been shown to reduce both the progression of established disease and the effector function of local Th17 cells within the central nervous system.

Beyond EAE, this compound has demonstrated efficacy in other models of Th17-driven pathology. Research has pointed to its therapeutic promise in conditions like scleroderma and autoimmune arthritis. For instance, in a murine model of autoimmune arthritis, this compound lowered the number of Th17 cells. Furthermore, in a mouse model of chronic periodontitis, a disease where Th17 cells are implicated in tissue destruction, this compound treatment blocked Th17 cell differentiation. Studies on systemic lupus erythematosus (SLE) have also shown that this compound can alleviate disease symptoms.

Th17 cells are characterized by their production of a specific profile of pro-inflammatory cytokines that drive tissue inflammation and damage. These include the signature cytokines Interleukin-17A (IL-17A) and IL-17F, as well as IL-21 and IL-22. Research has demonstrated that this compound directly impacts the production of these key molecules.

By inhibiting the differentiation of Th17 cells, this compound effectively suppresses the production of Il17a and Il17f mRNA. In mouse models of lung transplantation, this compound treatment diminished levels of IL-17A. The compound also blocks the effects of IL-23, a critical cytokine for the maintenance and pathogenic function of mature Th17 cells. IL-23 acts on memory Th17 cells to promote the expression of inflammatory cytokines, including IL-17A, IL-17F, and IL-22. This compound has been shown to potently block IL-23-dependent pro-inflammatory cytokine expression in Th17 cells.

CytokineFunction in Th17 CellsEffect of this compound
IL-17ASignature pro-inflammatory cytokine, induces other inflammatory mediators.Inhibits mRNA production and protein levels.
IL-17FPro-inflammatory cytokine, often co-expressed with IL-17A.Inhibits mRNA production.
IL-21Promotes Th17 cell expansion and maintenance.Inhibition of Th17 differentiation leads to reduced production.
IL-22Acts on epithelial cells to promote inflammation and tissue repair.Inhibits IL-23-dependent expression.
IL-23Maintains and expands pathogenic Th17 cells, promotes their effector functions.Blocks IL-23-induced Stat3 phosphorylation and downstream cytokine expression.

The transcription factor Signal Transducer and Activator of Transcription 3 (STAT3) is indispensable for the differentiation and function of Th17 cells. Cytokines that promote Th17 differentiation, such as IL-6 and IL-23, activate STAT3. A significant aspect of this compound's mechanism of action is its interference with this critical signaling pathway.

Research shows that this compound-induced AAR activation impairs STAT3 responses. Specifically, it blocks the phosphorylation of STAT3 that is induced by the cytokine IL-23. This blockade is a key mechanism for inhibiting the pro-inflammatory functions of mature Th17 cells. The activation of the AAR pathway leads to a selective, post-transcriptional suppression of STAT3 protein levels, thereby impairing its signaling downstream of multiple cytokine receptors. While the impact on the STAT3 pathway is a well-documented, GCN2-knockout studies have suggested that this canonical AAR pathway does not fully account for all of this compound's anti-inflammatory properties, pointing towards the potential involvement of non-canonical, STAT3-independent pathways in its immunomodulatory effects.

Modulation of Inflammatory Responses

Beyond its specific effects on Th17 cells, this compound also exerts a broader modulatory effect on inflammatory responses. This includes the direct reduction of key pro-inflammatory cytokines and the suppression of immune cell migration to sites of inflammation.

This compound has been shown to significantly decrease the expression of potent pro-inflammatory cytokines that are central to many inflammatory conditions. In a mouse model of chronic periodontitis, systemic administration of this compound resulted in a dramatic reduction in the expression levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in the inflamed gingival tissues. These cytokines are known to drive inflammatory cell infiltration and tissue destruction. Further evidence shows that this compound can mitigate the inflammatory effects induced by TNF-α in fibroblast-like synoviocytes, cells that play a role in rheumatoid arthritis.

Pro-Inflammatory CytokineGeneral Role in InflammationObserved Effect of this compound
IL-1βPotent mediator of inflammation and fever; stimulates immune cells.Significantly decreased expression in inflamed tissues.
IL-6Pleiotropic cytokine involved in acute phase response and immune cell regulation.Significantly decreased expression in inflamed tissues.
TNF-αCentral regulator of inflammation; involved in systemic inflammation.Significantly decreased expression in inflamed tissues and mitigates its downstream effects.

Impact on Other Immune Cell Subsets

This compound's immunomodulatory effects extend beyond its well-documented impact on Th17 cells, influencing a range of other immune cell populations that contribute to the pathogenesis of inflammatory and autoimmune diseases.

Minor Effects on Th1, Th2, and Regulatory T (Treg) Cell Lineages

In a study using a model for multiple sclerosis, this compound was found to selectively inhibit the differentiation of Th17 cells while having only minor effects on the Th1, Th2, and Treg cell lineages directly. jax.org However, by potently suppressing the pro-inflammatory Th17 population, this compound indirectly affects the crucial balance between Th17 cells and anti-inflammatory Tregs. This reciprocal regulation is a key aspect of its immunomodulatory action.

Further studies have shown that this compound can influence the Th1/Th2 balance. In a model of idiopathic thrombocytopenic purpura (ITP), this compound treatment led to increased levels of Th1-associated cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), while decreasing the concentrations of Th2-associated cytokines like IL-4 and IL-10. This suggests a promotion of Th1 cell differentiation and an attenuation of Th2 differentiation, thereby shifting the immune response towards a Th1 phenotype.

Influence on Macrophage Activity and Polarization

Macrophages, highly plastic cells of the innate immune system, can polarize into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. This compound has been shown to influence this polarization, promoting a shift from the M1 to the M2 phenotype.

In research on adjuvant-induced arthritis in rats, a nanocomplex delivering this compound was found to exert its anti-arthritic effects in part by promoting the repolarization of M1-to-M2 macrophages. nih.gov This shift from a pro-inflammatory to an anti-inflammatory and tissue-repairing macrophage phenotype contributes to the suppression of immune-mediated inflammation. nih.gov

The mechanism for this influence may be linked to this compound's effect on cytokine production. Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) are known to be associated with macrophage migration and M1 polarization. nih.gov Studies have demonstrated that this compound treatment can reduce the expression of these cytokines, thereby creating a microenvironment less conducive to the M1 phenotype and more favorable for M2 polarization. nih.gov

Regulation of Osteoclastogenesis and Osteoblastogenesis in Immune-Mediated Bone Lesions

Immune cells play a critical role in regulating bone remodeling, and imbalances can lead to significant bone loss in inflammatory diseases. This compound has demonstrated a dual beneficial effect on bone health by simultaneously inhibiting bone-resorbing osteoclasts and promoting bone-forming osteoblasts.

Research in models of autoimmune arthritis and multiple myeloma with bone lesions has shown that this compound effectively inhibits osteoclastogenesis—the differentiation and formation of osteoclasts. This inhibition is achieved through the suppression of key transcription factors essential for osteoclast development, such as nuclear factor of activated T-cells, cytoplasmic 1 (NF-ATc1). Furthermore, by reducing the population of Th17 cells, this compound decreases the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL), a critical cytokine for osteoclast formation.

Concurrently, this compound has been observed to enhance osteoblastogenesis, the differentiation and activity of osteoblasts. This leads to increased bone formation, helping to counteract the destructive processes seen in immune-mediated bone lesions. This regulatory effect on bone remodeling is directly linked to its immunomodulatory properties, particularly its ability to regulate the Th17/Treg cell balance.

Therapeutic Potential in Autoimmune and Inflammatory Diseases

The distinct immunomodulatory actions of this compound, particularly its targeted inhibition of Th17 cell development, have positioned it as a compound of significant interest for treating various autoimmune and inflammatory conditions. Its efficacy has been explored in several preclinical disease models.

Experimental Autoimmune Encephalomyelitis (EAE) as a Model for Multiple Sclerosis

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human central nervous system demyelinating disease, multiple sclerosis (MS). immunologyresearchjournal.comnih.gov The pathogenesis of EAE, much like MS, is heavily driven by auto-aggressive T helper cells, particularly Th17 cells. jax.org

Studies have shown that this compound can halt the progression of EAE in mice. jax.org Its therapeutic effect in this model is attributed to its specific ability to inhibit the differentiation of Th17 cells, which are key mediators of the autoimmune inflammation that leads to demyelination and neurological damage. jax.org This selective action is noteworthy as it does not broadly suppress the immune system, a common drawback of many existing therapies. jax.org The findings from EAE models underscore the potential of this compound as a targeted therapeutic agent for Th17-mediated autoimmune diseases like multiple sclerosis. jax.org

Chronic Periodontitis Models

Chronic periodontitis is an inflammatory disease characterized by a persistent host immune response to pathogenic bacteria, leading to the destruction of the tooth-supporting tissues, including the alveolar bone. nih.gov T cells and macrophages are key drivers of this inflammatory process. nih.gov

In ligature-induced mouse models of periodontitis, administration of this compound has been shown to significantly alleviate the disease. nih.govresearchgate.net The treatment markedly reduced the expression of pro-inflammatory cytokines, including IL-1β, IL-6, and Tumor Necrosis Factor-alpha (TNF-α), in the gingival tissues. nih.govresearchgate.net

Furthermore, this compound treatment suppressed the infiltration of immune cells into the infected sites and, consistent with its primary mechanism, blocked the differentiation of Th17 cells both in vivo and in vitro. nih.govnih.gov By dampening these critical immune responses, this compound demonstrated a capacity to reduce inflammation and protect against the tissue and bone loss characteristic of chronic periodontitis. nih.gov

Research Findings on this compound's Immunomodulatory Effects

Area of Research Model/System Key Findings Reference(s)
T Cell Lineages EAE Model (Multiple Sclerosis)Selectively inhibits Th17 differentiation; has minor effects on Th1, Th2, and Treg lineages. jax.org
Macrophage Polarization Adjuvant-Induced Arthritis (Rat)Promotes repolarization of pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages. nih.gov
Bone Remodeling Autoimmune Arthritis & Multiple Myeloma ModelsInhibits osteoclastogenesis (bone resorption) and enhances osteoblastogenesis (bone formation).
Therapeutic Potential Chronic Periodontitis (Mouse)Reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and blocks Th17 differentiation, alleviating disease. nih.govnih.govresearchgate.net

Graft-Versus-Host Disease (GvHD)

Graft-Versus-Host Disease is an immune-mediated condition where donor-derived T cells recognize the recipient's tissues as foreign, leading to an inflammatory response that can cause significant tissue damage. Research into this compound has revealed its potential to modulate this immune response, primarily through its effects on T helper 17 (Th17) cells and collagen synthesis.

Detailed Research Findings

Preclinical Research in Murine Models:

In a murine model of cutaneous GvHD, the administration of this compound demonstrated a protective effect, with treated recipients showing only very mild manifestations of the disease compared to the severe cutaneous GvHD observed in the control group. researchgate.net This therapeutic effect is attributed to this compound's ability to inhibit the differentiation of Th17 cells, a key player in the inflammatory cascade of GvHD. researchgate.net

The immunomodulatory effects of this compound in this model were characterized by a notable shift in T-cell populations and cytokine profiles. A decrease in the number of CD4+ Interleukin-17+ (IL-17+) cells was observed, alongside a concurrent increase in CD4+ Interferon-gamma+ (IFN-γ+) cells in the peripheral blood. researchgate.net This shift was accompanied by a marked increase in the levels of the pro-inflammatory cytokines IFN-γ, tumor necrosis factor-alpha (TNF-α), and Interleukin-6 (IL-6). researchgate.net Interestingly, the level of the anti-inflammatory cytokine Interleukin-10 (IL-10) did not show any obvious changes. researchgate.net These findings suggest that this compound selectively targets the Th17 pathway without causing broad immunosuppression.

Immunomodulatory Effects of this compound in a Murine GvHD Model

ParameterObservation in this compound-Treated GroupReference
CD4+ IL-17+ CellsDecreased researchgate.net
CD4+ IFN-γ+ CellsIncreased researchgate.net
IFN-γ LevelsMarkedly Increased researchgate.net
TNF-α LevelsMarkedly Increased researchgate.net
IL-6 LevelsMarkedly Increased researchgate.net
IL-10 LevelsNo Obvious Change researchgate.net

Clinical Research in Humans:

The potential of this compound in treating the fibrotic manifestations of chronic GvHD (cGvHD) has also been explored in a clinical setting. In a case report, a patient with cGvHD experiencing skin fibrosis and contractures was treated with a topical application of this compound ointment. nih.govtau.ac.il

After three and six months of daily application to the affected area on the neck and shoulder, a marked reduction in skin collagen synthesis was observed. nih.govtau.ac.il This was accompanied by a clinically significant increase in neck rotation on the treated side, indicating an improvement in the fibrotic contractures. nih.govtau.ac.il Upon cessation of the treatment, the sclerosis, skin tightness, and collagen α1(I) gene expression returned to their baseline levels, suggesting a direct and reversible effect of topical this compound. nih.govtau.ac.il

Clinical Observations of Topical this compound in a cGvHD Patient

ParameterObservationReference
Skin Collagen SynthesisMarked Reduction nih.govtau.ac.il
Neck Rotation (Treated Side)Increased nih.govtau.ac.il
Effect upon Cessation of TreatmentReturn to Baseline Sclerosis, Skin Tightness, and Collagen α1(I) Gene Expression nih.govtau.ac.il

These findings, from both preclinical and clinical research, highlight the potential of this compound as a targeted therapy for GvHD, addressing both the inflammatory and fibrotic components of the disease.

Advanced Research Methodologies and Translational Insights

In Vitro Research Paradigms

In vitro studies have been fundamental in dissecting the molecular and cellular effects of halofuginone across various cell types, offering a controlled environment to study its specific biological activities.

This compound's effects have been characterized in a diverse array of primary cells and established cell lines, revealing its impact on key pathological processes.

Fibroblasts and Myofibroblasts : In human skin fibroblasts, this compound inhibits collagen synthesis activated by transforming growth factor-beta (TGF-β). nih.gov This inhibitory effect extends to activated fibroblasts from patients with scleroderma. nih.gov A critical mechanism of its anti-fibrotic action is the inhibition of the transition of fibroblasts to collagen-producing myofibroblasts. frontiersin.org Studies have demonstrated that this compound treatment reduces the number of α-smooth muscle actin-positive myofibroblasts, which are key mediators of fibrosis. nih.govfrontiersin.org

Endothelial Cells : Research has shown that this compound can inhibit processes crucial to angiogenesis. In cultured endothelial cells, it has been observed to decrease matrix metalloproteinase-2 (MMP-2) expression, reduce invasion of the basement membrane, and impair capillary tube formation and vascular sprouting. mdpi.com

Cancer Cells : The compound has been evaluated in numerous cancer cell lines, including those from prostate cancer, Wilms' tumor, glioma, and colorectal cancer. nih.govfrontiersin.orgresearchgate.net In these models, this compound demonstrates antiproliferative and pro-apoptotic effects. mdpi.comresearchgate.net For instance, in oral squamous cell carcinoma (OSCC) models, this compound was found to inhibit the viability and proliferation of cancer-associated fibroblasts (CAFs). nih.gov

T Cells : this compound exerts significant immunomodulatory effects by directly targeting T cells. It selectively prevents the development of Th17 cells, a key driver of autoimmune inflammation and fibrosis. nih.gov Furthermore, it has been shown to suppress the proliferation of T cells stimulated by antigens or interleukin-2 (B1167480) (IL-2) and to induce T cell apoptosis. nih.govhmdb.ca

Smooth Muscle Cells : The compound's impact on smooth muscle cells is linked to its anti-fibrotic properties. This compound effectively blocks Smad3 phosphorylation in smooth muscle cells, a pathway known to promote their proliferation and migration, which are involved in processes like vascular restenosis. mdpi.com

Cell TypeKey FindingsReferences
FibroblastsInhibits TGF-β-activated collagen synthesis. nih.gov
MyofibroblastsInhibits fibroblast-to-myofibroblast transition; reduces α-SMA positive cells. nih.govfrontiersin.org
Endothelial CellsInhibits MMP-2 expression, basement membrane invasion, and capillary tube formation. mdpi.com
Cancer Cells (Prostate, Wilms' tumor, Colorectal)Induces apoptosis and exhibits antiproliferative effects. nih.govfrontiersin.orgmdpi.comresearchgate.net
T CellsInhibits Th17 cell differentiation, suppresses proliferation, and induces apoptosis. nih.govhmdb.ca
Smooth Muscle CellsBlocks Smad3 phosphorylation, inhibiting proliferation and migration. mdpi.com

A variety of assays have been employed to quantify the cellular responses to this compound, revealing its influence on fundamental biological pathways.

Cell Proliferation Assays : Assays such as the methylthiazol tetrazolium (MTT) test have been used to demonstrate this compound's potent suppression of T cell proliferation. hmdb.ca Similarly, the CCK-8 assay and EdU incorporation assays have shown that this compound inhibits the proliferation of cancer-associated fibroblasts in a dose-dependent manner. nih.gov

Apoptosis Detection : The pro-apoptotic effects of this compound have been confirmed through multiple techniques. Western blot analysis has shown an increase in cleaved caspase-3, caspase-8, caspase-9, and cleaved PARP in colorectal cancer cells. researchgate.net In T cells, apoptosis has been measured using Annexin-V staining followed by fluorescence-activated cell sorting. hmdb.ca Conversely, in the context of muscular dystrophy, TUNEL assays revealed that this compound reduces the number of apoptotic nuclei in diaphragm muscle cells of mdx mice. mdpi.com

Gene Expression Analysis : Quantitative real-time PCR (qRT-PCR) and other gene expression analyses have shown that this compound modulates the transcription of specific genes. It inhibits the synthesis of collagen type I, α-smooth muscle actin, and transgelin. frontiersin.org In dystrophic muscle cells, it has been found to reduce the expression of the pro-apoptotic gene Bax while inducing the anti-apoptotic gene Bcl2. mdpi.com In cancer-associated fibroblasts, it reduces the mRNA levels of phenotypic markers like α-SMA, FSP-1, and PDGFRβ. nih.gov

Protein Phosphorylation Assays : A primary mechanism of this compound action, identified through Western blotting and other immunoassays, is the inhibition of Smad3 phosphorylation. nih.govnih.govebi.ac.uk This is a critical step downstream of the TGF-β signaling pathway. nih.govnih.gov Some studies also suggest that this compound can promote the phosphorylation of Akt and members of the mitogen-activated protein kinase (MAPK) family, which may contribute to its effects on cell survival and fusion. mdpi.comnih.gov

In Vivo Animal Models

Animal models have been indispensable for evaluating the therapeutic potential and physiological effects of this compound in the context of complex biological systems.

This compound has demonstrated efficacy in a wide range of preclinical disease models.

Fibrosis Induction Models : The compound has been shown to be a potent anti-fibrotic agent in numerous animal models of fibrosis, including those affecting the liver and skin, where it can prevent the excessive deposition of extracellular matrix. nih.govmdpi.com

Tumor Xenografts : In oncology research, this compound has been tested in tumor xenograft models. Studies using prostate cancer and Wilms' tumor xenografts showed that it could inhibit tumor development and, notably, synergize with conventional chemotherapy agents to significantly reduce tumor volume. frontiersin.org In an orthotopic model of oral squamous cell carcinoma, administration of this compound dramatically inhibited tumor growth. nih.gov

Autoimmune Encephalomyelitis : In the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics human multiple sclerosis, this compound treatment reduced both the severity and incidence of the disease. nih.gov This effect is strongly associated with its ability to inhibit the differentiation of pathogenic Th17 cells. nih.gov

The therapeutic effects of this compound in these animal models are quantified using a variety of established pathological assessment techniques.

Histopathology : Microscopic examination of tissue sections (histopathology) is a common method to assess outcomes. In muscular dystrophy models, analysis of diaphragm and other muscle tissues from this compound-treated mice shows reduced degenerative areas, less inflammation, and an increase in the diameter of myofibers compared to untreated controls. nih.govebi.ac.uk

Collagen Quantification : Given its primary anti-fibrotic activity, a key endpoint in many studies is the direct measurement of collagen content in tissues. This is often achieved through techniques like Masson's trichrome staining or by quantifying hydroxyproline (B1673980) levels. Studies consistently show a significant reduction in tissue collagen content following this compound treatment in models of fibrosis and muscular dystrophy. nih.govebi.ac.uk

Tumor Volume Measurement : In cancer xenograft studies, the primary efficacy outcome is the measurement of tumor volume over time. Caliper measurements are used to track the size of subcutaneous tumors, demonstrating that this compound, alone or in combination with other drugs, can significantly slow or reduce tumor growth. frontiersin.orgnih.gov

Immune Cell Profiling : To assess immunomodulatory effects, techniques such as flow cytometry and immunohistochemistry are used to profile immune cell populations within tissues. In the EAE model, for example, analysis of immune cells from the central nervous system and lymphoid organs is used to confirm the reduction of Th17 cell populations following this compound treatment. nih.gov

Disease ModelKey Pathological Outcomes AssessedReferences
Fibrosis Induction Models (Liver, Skin)Collagen quantification (Hydroxyproline assay, Trichrome staining), Histopathology. nih.govmdpi.com
Tumor Xenografts (Prostate, Wilms', OSCC)Tumor volume and weight measurement. frontiersin.orgnih.gov
Autoimmune Encephalomyelitis (EAE)Clinical scoring of disease severity, Immune cell profiling (Flow cytometry for Th17 cells). nih.gov
Muscular Dystrophy (mdx mouse)Histopathology (myofiber diameter, degenerative areas), Collagen quantification. nih.govebi.ac.uk

Omics-Based Investigations

High-throughput "omics" technologies are beginning to provide a systems-level understanding of this compound's mechanism of action, revealing broad-scale changes in gene expression and protein networks.

Transcriptomics : Transcriptome analysis using RNA sequencing has been employed to study the effects of this compound, particularly in the context of drug resistance. A study on the parasite Eimeria tenella compared the gene expression profiles of this compound-sensitive and -resistant strains. nih.govfrontiersin.org In sensitive strains, this compound treatment led to the upregulation of DNA damage-related processes and the downregulation of enzyme-associated genes. nih.govfrontiersin.org The resistant strain exhibited downregulation of genes involved in mRNA metabolism and ribosomal proteins, suggesting that attenuating protein translation is a key resistance mechanism. nih.govfrontiersin.org In mammalian cells, global expression profiling revealed that this compound activates the Integrated Stress Response (ISR), altering the expression of numerous genes involved in signal transduction and metabolic homeostasis, including signature ISR effector genes like Atf5, Ddit3, and Trib3. mdpi.com

Proteomics : Chemoproteomic strategies have been instrumental in identifying direct molecular targets of this compound. A recent study using a photoaffinity labeling probe identified ubiquitin carboxyl-terminal hydrolase 3 (PfUCHL3) as a crucial target in the malaria parasite Plasmodium falciparum. nih.gov This work further showed that this compound binding disrupts the expression of multiple proteins involved in amino acid biosynthesis and metabolism. nih.gov Furthermore, public data repositories like ProteomeXchange host datasets from shotgun proteomics studies investigating this compound's effect on bulk protein synthesis, confirming its role in inducing the ISR. ebi.ac.ukproteomexchange.org

Metabolomics : While transcriptomics and proteomics have begun to map the broader effects of this compound, dedicated metabolomics studies—which analyze the global profile of small-molecule metabolites—are not yet widely published. Given that a key target of this compound is the glutamyl-prolyl-tRNA synthetase (EPRS), which is central to amino acid utilization, metabolomics represents a promising future avenue of research. nih.gov Such studies could provide critical insights into the metabolic reprogramming induced by this compound, particularly concerning proline and glutamine metabolism, and further elucidate the downstream consequences of EPRS inhibition in different pathological contexts.

Transcriptomic Analysis (e.g., RNA Sequencing, Gene Expression Profiling)

Transcriptomic analysis has been instrumental in elucidating the molecular mechanisms underlying the diverse biological activities of this compound. Techniques such as RNA sequencing (RNA-Seq) and gene expression profiling have provided a global view of the transcriptional changes induced by this compound in various cell types and organisms.

Studies utilizing RNA-Seq have revealed that this compound significantly alters the expression of a multitude of genes involved in critical biological processes. nih.gov In mammary epithelial cells, for example, this compound was found to modulate genes associated with signal transduction, transcriptional regulation, redox homeostasis, and cellular metabolism, indicating broad transcriptional effects. nih.gov A key finding from these analyses is the activation of the Integrated Stress Response (ISR), a cellular pathway that helps cells adapt to environmental stresses. nih.gov this compound treatment leads to the induced expression of signature ISR effector genes, including Atf5, Ddit3 (CHOP), Trib3, Ndrg1, Gadd45a, and Slc1a4. nih.gov

Gene expression profiling has also been pivotal in understanding this compound's anti-fibrotic effects. In various fibrotic models, it has been observed that this compound can attenuate the expression of collagen α1(I) in fibroblasts. nih.gov This effect is particularly relevant as excessive collagen deposition is a hallmark of fibrosis. nih.gov

Furthermore, transcriptomic studies have shed light on the mechanisms of resistance to this compound. In a comparative transcriptomic analysis of this compound-resistant and -sensitive strains of the parasite Eimeria tenella, 1,325 differentially expressed genes (DEGs) were identified. nih.gov Notably, genes related to translation and mRNA metabolic processes were significantly downregulated in the resistant strain, suggesting that alterations in protein synthesis machinery may contribute to reduced drug susceptibility. nih.gov

The table below summarizes key findings from transcriptomic analyses of this compound's effects.

Analysis Type Model System Key Findings Reference
RNA SequencingMammary Epithelial CellsAltered expression of genes in signal transduction, transcriptional regulation, and metabolism; Activation of the Integrated Stress Response (ISR). nih.gov
Gene Expression ProfilingFibroblast ModelsAttenuation of collagen α1(I) gene expression. nih.gov
Comparative Transcriptomics (RNA-Seq)Eimeria tenellaIdentification of 1,325 differentially expressed genes between resistant and sensitive strains; Downregulation of translation-related genes in the resistant strain. nih.gov

Proteomic Approaches (e.g., Western Blotting, Co-Immunoprecipitation)

Proteomic methodologies have been crucial in dissecting the protein-level changes and interactions that mediate the cellular responses to this compound. Western blotting, a widely used technique to detect specific proteins, has been extensively applied in this compound research to validate the findings from transcriptomic studies and to investigate signaling pathways.

For instance, Western blotting has been used to confirm that this compound treatment leads to the phosphorylation of key signaling proteins. In studies of cancer-associated fibroblasts (CAFs) in oral squamous cell carcinoma, Western blotting revealed changes in the phosphorylation status of Smad2/3, ERK, JNK, p38, and AKT proteins following this compound exposure. Furthermore, this technique has been instrumental in demonstrating this compound's ability to reduce the expression of CAF phenotypic markers such as α-SMA, Vimentin, and PDGFRβ at the protein level.

Co-immunoprecipitation (Co-IP) is a powerful technique for identifying protein-protein interactions. While direct Co-IP studies with this compound as the bait are not extensively reported, this method has been used to elucidate the broader molecular machinery through which this compound exerts its effects. For example, Co-IP studies have been pivotal in validating the formation of a human GCN1/RWDD1/DRG2 complex, which is orthologous to a complex involved in the amino acid starvation response (AAR) in yeast. This is significant because this compound is known to induce a cellular state of proline starvation by inhibiting the prolyl-tRNA synthetase domain of EPRS. harvard.edu The identification of this protein complex provides a deeper understanding of the non-canonical AAR pathways that may be involved in the immunomodulatory properties of this compound. harvard.edu

The following table highlights key applications of proteomic approaches in this compound research.

Technique Model System Key Findings
Western BlottingOral Squamous Cell Carcinoma (CAFs)Modulated phosphorylation of Smad2/3, ERK, JNK, p38, and AKT; Reduced expression of α-SMA, Vimentin, and PDGFRβ.
Co-ImmunoprecipitationHuman CellsValidated the formation of the GCN1/RWDD1/DRG2 complex, suggesting a role in non-canonical amino acid starvation response pathways. harvard.edu

Metabolomic Profiling (e.g., UPLC-MS/MS for Glycolytic Flux)

While specific studies focusing on the use of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to analyze the glycolytic flux in response to this compound are not prevalent in the current literature, broader research indicates that this compound significantly impacts cellular metabolism.

This compound's primary mechanism of action involves the inhibition of glutamyl-prolyl-tRNA synthetase (EPRS), which leads to a state mimicking proline starvation. harvard.edu This directly affects protein synthesis and activates the amino acid starvation response (AAR). harvard.edu The AAR is a comprehensive cellular response that involves reprogramming of metabolism to conserve resources and promote survival under nutrient-limiting conditions.

Recent studies have begun to unravel the broader metabolic consequences of this compound treatment. For instance, research has shown that this compound can promote weight loss in preclinical models by elevating the levels of Growth Differentiation Factor 15 (GDF15) and Fibroblast Growth Factor 21 (FGF21). nih.gov Both GDF15 and FGF21 are important metabolic regulators. This finding suggests that this compound's effects extend beyond the immediate inhibition of protein synthesis to a more systemic modulation of metabolic pathways. nih.gov

Although detailed metabolomic profiling using techniques like UPLC-MS/MS to map the specific metabolic shifts, including changes in glycolytic flux, induced by this compound remains an area for further investigation, the existing evidence strongly suggests that the compound's therapeutic effects are intricately linked to its ability to reprogram cellular and systemic metabolism.

Structural and Enantiomeric Studies

Differential Biological Activities of this compound Enantiomers

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (+)-halofuginone and (-)-halofuginone. Historically, most preclinical and clinical studies have utilized a racemic mixture, which contains equal amounts of both enantiomers. However, recent research has demonstrated that the two enantiomers possess distinct biological activities, with the (+)-enantiomer being significantly more potent in its therapeutic effects.

A key study investigating the differential effects of this compound enantiomers in a mouse model of Duchenne muscular dystrophy (DMD) revealed the superiority of the (+)-enantiomer. mdpi.com In this study, mdx mice (a model for DMD) were treated with either the racemic mixture, (+)-halofuginone, or (-)-halofuginone. The results showed that while the racemic mixture improved motor coordination and balance, the effect of (+)-halofuginone surpassed that of the racemate. mdpi.com In contrast, (-)-halofuginone showed no beneficial effect and behaved similarly to the control group. mdpi.com

Furthermore, histological analysis of the diaphragm, a muscle severely affected in DMD, demonstrated that both racemic and (+)-halofuginone significantly reduced collagen content and degenerative areas. mdpi.com Again, (+)-halofuginone was more effective than the racemic form, while (-)-halofuginone had no discernible effect. mdpi.com These findings highlight the stereospecificity of this compound's biological activity and suggest that the therapeutic efficacy of the racemic mixture is primarily attributable to the (+)-enantiomer.

The table below summarizes the differential activities of this compound enantiomers in the mdx mouse model of DMD. mdpi.com

Treatment Group Effect on Motor Coordination and Balance Effect on Diaphragm Collagen Content Effect on Diaphragm Degenerative Areas
Racemic this compoundImprovedSignificantly ReducedSignificantly Reduced
(+)-HalofuginoneSurpassed Racemic FormMore Effective than Racemic FormMore Effective than Racemic Form
(-)-HalofuginoneNo EffectNo EffectNo Effect

Structure-Activity Relationships in Mechanistic Elucidation

The study of structure-activity relationships (SAR) for this compound and its analogs has been crucial in understanding its mechanism of action and in the development of derivatives with improved therapeutic profiles. This compound is a synthetic derivative of febrifugine (B1672321), a natural alkaloid. wikipedia.org SAR studies have focused on modifications to the quinazolinone core and the piperidine (B6355638) ring to enhance potency and reduce toxicity.

One of the primary targets of this compound is prolyl-tRNA synthetase (ProRS). nih.gov Structural analysis has shown that this compound binds to the active site of both human and Plasmodium falciparum ProRS. acs.org The high degree of identity in the binding site residues between the human and parasite enzymes explains why this compound inhibits both, leading to potential toxicity in humans. acs.org This has spurred efforts to design analogs with greater selectivity for the parasite enzyme.

SAR studies have also been instrumental in defining the chemical features necessary for the anti-malarial activity of febrifugine analogs. For instance, the addition of a bromine atom on the quinazoline (B50416) ring, as seen in this compound, was found to preserve antimalarial efficacy while lowering cytotoxicity to host cells. nih.gov

Furthermore, modifications to the this compound structure have been explored to modulate its activity. For example, the synthesis of N-Boc-halofuginone, where a tert-butyloxycarbonyl (Boc) group is added, resulted in a compound with significantly reduced inhibitory activity against ProRS, demonstrating the importance of the piperidine nitrogen for its biological function. acs.org

These SAR studies provide a molecular framework for the rational design of new this compound derivatives with enhanced selectivity and improved therapeutic indices for various diseases, including malaria, fibrosis, and cancer.

Translational Research and Clinical Implications

The extensive preclinical research on this compound has paved the way for its investigation in several clinical trials for a variety of human diseases. Its multifaceted biological activities, including anti-fibrotic, anti-inflammatory, and anti-cancer properties, have made it an attractive candidate for translational research.

This compound has been evaluated in clinical trials for its anti-fibrotic effects. For instance, it has been investigated for the treatment of scleroderma, a chronic autoimmune disease characterized by excessive fibrosis of the skin and internal organs. wikipedia.org The ability of this compound to inhibit collagen type I synthesis provides a strong rationale for its use in such fibrotic conditions. drugbank.com

In the realm of oncology, this compound has been studied in patients with advanced solid tumors. patsnap.com Its anti-cancer effects are thought to stem from its ability to inhibit angiogenesis, tumor cell proliferation, and metastasis. drugbank.com A Phase I clinical trial was conducted to determine the maximum tolerated dose and to study the pharmacokinetics of orally administered this compound in this patient population.

More recently, the immunomodulatory properties of this compound have led to its investigation in other contexts. A Phase 2 clinical trial, for example, evaluated the safety and efficacy of this compound in non-hospitalized adult patients with COVID-19.

The translational potential of this compound is further underscored by its development for Duchenne muscular dystrophy, where fibrosis is a major contributor to disease progression. The promising preclinical data, particularly with the more potent (+)-enantiomer, support its continued investigation as a potential therapy for this devastating genetic disorder. mdpi.com

The following table provides a summary of some of the clinical applications of this compound that have been investigated.

Disease/Condition Therapeutic Rationale Clinical Trial Phase (Examples)
SclerodermaAnti-fibrotic (inhibition of collagen synthesis)Investigated in clinical settings
Advanced Solid TumorsAnti-angiogenic, anti-proliferative, anti-metastaticPhase I
COVID-19ImmunomodulatoryPhase II
Duchenne Muscular DystrophyAnti-fibroticPreclinical data supports clinical investigation

These clinical studies, although with varying outcomes, highlight the significant translational interest in this compound and its potential to be repurposed for a range of diseases with high unmet medical needs.

Preclinical Data Supporting Clinical Development

Preclinical research has established a robust foundation for the clinical evaluation of this compound across multiple disease models. Its efficacy is primarily linked to two main molecular mechanisms: the inhibition of Smad3 phosphorylation in the TGF-β pathway and the inhibition of prolyl-tRNA synthetase (ProRS), which triggers the AAR and selectively prevents the differentiation of T helper 17 (Th17) cells. nih.govnih.gov

In the context of fibrotic diseases, this compound has demonstrated significant anti-fibrotic effects. By inhibiting the TGF-β/Smad3 pathway, it prevents the differentiation of fibroblasts into myofibroblasts, a key process in the development of fibrosis. mdpi.com This leads to a reduction in the production and deposition of extracellular matrix (ECM) proteins, such as type I collagen. mdpi.comnih.gov Studies in animal models of Duchenne muscular dystrophy (DMD), for instance, have shown that this compound reduces muscle fibrosis and inflammation. mdpi.comnih.gov Furthermore, it has the ability to promote the resolution of pre-existing fibrosis, partly by reducing collagen synthesis while increasing collagenase activity. nih.gov

The anti-cancer potential of this compound has also been extensively documented in preclinical models. In osteosarcoma, it has been shown to reduce primary tumor growth and the development of lung metastases. oncotarget.comoncotarget.com Its mechanisms in cancer include inducing caspase-3 dependent apoptosis and inhibiting the TGF-β/Smad3 cascade, which affects metastasis-related proteins like MMP-2. oncotarget.comoncotarget.com In oral squamous cell carcinoma, this compound targets cancer-associated fibroblasts (CAFs), inhibiting tumor migration and invasion. nih.gov Studies in non-small cell lung cancer models found that the compound inhibits proliferation by inducing autophagy, apoptosis, and cell cycle arrest. nih.gov

This compound's immunomodulatory properties are particularly relevant for autoimmune diseases. By activating the AAR, it selectively inhibits the development of pro-inflammatory Th17 cells, which are key mediators of autoimmunity. nih.govjax.org This effect has been observed in models of autoimmune arthritis, multiple sclerosis, and systemic lupus erythematosus. jax.orgnih.govnih.gov In mouse models of autoimmune arthritis, this compound treatment suppressed disease development and regulated the balance between Th17 cells and regulatory T (Treg) cells. nih.gov

Disease ModelKey Preclinical FindingsMechanism of ActionReference(s)
Fibrosis (General) Reduced fibroblast differentiation; decreased ECM protein levels; resolution of established fibrosis.Inhibition of TGFβ-dependent Smad3 phosphorylation. nih.govnih.gov
Duchenne Muscular Dystrophy (mdx mouse) Reduced muscle fibrosis and inflammation; improved muscle histopathology.Inhibition of TGFβ/Smad3 pathway. mdpi.comnih.gov
Osteosarcoma Reduced primary tumor growth and lung metastases; induced tumor cell apoptosis.Inhibition of TGF-β/Smad3 cascade; induction of caspase-3. oncotarget.comoncotarget.com
Oral Squamous Cell Carcinoma Inhibited tumor migration and invasion by targeting cancer-associated fibroblasts.Inhibition of TGF-β/Smad2/3 signaling; reduced MMP2 secretion. nih.gov
Non-Small Cell Lung Cancer Inhibited proliferation of lung adenocarcinoma cells.Induction of autophagy, apoptosis, and cell cycle arrest. nih.gov
Autoimmune Arthritis (mouse model) Suppressed development of arthritis; regulated Th17/Treg cell balance; inhibited osteoclast formation.Reduction of STAT-3 expression; induction of IDO in dendritic cells. nih.gov
Multiple Sclerosis (EAE mouse model) Halted disease progression by altering Th17 cell function.Selective inhibition of Th17 cell differentiation via AAR. jax.org
Systemic Lupus Erythematosus (mouse model) Alleviated systemic symptoms, particularly nephritis; induced apoptosis of myeloid-derived suppressor cells (MDSCs).Targeting B lymphoid tyrosine kinase (Blk) in MDSCs. nih.gov

Early Phase Clinical Trials (e.g., Duchenne Muscular Dystrophy)

The promising preclinical data led to the initiation of early-phase clinical trials to assess the potential of this compound in humans. A notable area of investigation was Duchenne muscular dystrophy (DMD), a disease characterized by progressive muscle degeneration and fibrosis. nih.gov However, the clinical development for this indication faced challenges. Phase 2 trials investigating this compound (also known as HT-100) for the treatment of DMD were ultimately terminated. drugbank.com These studies included an open-label extension study (NCT01978366) and a long-term study for patients who had completed a previous trial (NCT02525302). drugbank.com

Beyond DMD, this compound has been evaluated in other clinical settings. A Phase I study was conducted in patients with advanced solid tumors to determine the dose-limiting toxicities (DLTs) and the maximum tolerated dose (MTD). nih.gov In this trial, twenty-four patients were treated with escalating oral doses. nih.gov The primary DLTs observed were nausea, vomiting, and fatigue. nih.gov This trial established a recommended dose for potential phase II studies in oncology. nih.gov Another phase II trial was conducted to evaluate this compound in non-hospitalized adults with mild to moderate Covid-19, assessing its safety and tolerability. researchgate.net

Clinical Trial IdentifierIndicationPhaseStatusKey Findings/NotesReference(s)
NCT01847575 / HALO-DMD-02 Duchenne Muscular Dystrophy2TerminatedInvestigated HT-100 (this compound) in DMD patients. drugbank.com
NCT01978366 Duchenne Muscular Dystrophy2TerminatedOpen Label Extension study of HT-100. drugbank.com
NCT02525302 Duchenne Muscular Dystrophy2TerminatedLong-term study of HT-100 for patients who completed HALO-DMD-02. drugbank.com
EORTC 16021 Advanced Solid Tumors1CompletedAssessed dose-limiting toxicities (nausea, vomiting, fatigue) and pharmacokinetics. Established a recommended dose for Phase 2. nih.gov
Not specified Mild to Moderate Covid-192CompletedRandomized, double-blind, placebo-controlled trial to assess safety and tolerability. researchgate.net

Potential for Repurposing and Novel Therapeutic Strategies

The extensive preclinical research into this compound's mechanisms of action highlights its significant potential for drug repurposing. novapublishers.com Originally used in veterinary medicine to treat coccidiosis, its potent anti-fibrotic, anti-inflammatory, and anti-cancer activities suggest broader applications in human medicine. nih.govnih.gov The therapeutic potential of this compound was revealed largely by serendipity. nih.gov

One novel strategy involves leveraging its anti-fibrotic properties to enhance existing cancer therapies. The dense extracellular matrix in many tumors can impede drug delivery and effectiveness. cancer-research-network.com this compound's ability to inhibit collagen synthesis and disrupt fibrosis could make tumors more accessible to chemotherapeutic agents. nih.govcancer-research-network.com For instance, in ovarian cancer research, this compound has been shown to inhibit the expression of COL1A1, a major component of the tumor matrix, thereby disrupting collagen deposition and enhancing chemotherapy sensitivity. cancer-research-network.com

Another emerging strategy focuses on its unique immunomodulatory effects. The selective inhibition of Th17 cell differentiation without causing broad immune suppression is a highly desirable characteristic for treating autoimmune diseases. jax.org This targeted approach could offer advantages over conventional immunosuppressants. Further research is exploring the development of novel ATP competitive and proline non-competitive inhibitors of the prolyl-tRNA-synthetase, inspired by this compound's mechanism, to overcome limitations such as proline competition in the tumor microenvironment. researchgate.net These efforts to repurpose and develop new strategies based on this compound's molecular activities continue to be an active area of pharmaceutical research. novapublishers.comdrugbank.com

Future Directions and Emerging Research Avenues

Elucidating Novel Molecular Targets and Off-Pathway Effects

While the primary molecular target of halofuginone is known, research continues to uncover a more complex network of interactions and downstream effects.

The principal mechanism of this compound involves the inhibition of the prolyl-tRNA synthetase (ProRS) domain of the bifunctional glutamyl-prolyl-tRNA synthetase (EPRS). nih.govresearchgate.net This action competitively blocks the binding of proline, leading to an accumulation of uncharged prolyl-tRNAs and triggering the amino acid starvation response (AAR). nih.govnih.gov This primary effect is central to many of this compound's therapeutic actions, including the selective inhibition of pro-inflammatory T helper 17 (Th17) cell differentiation, a key factor in autoimmune diseases. nih.govnih.govnih.gov

Beyond its primary target, research has identified several "off-pathway" or additional mechanisms through which this compound exerts its effects. A significant mechanism, particularly for its anti-fibrotic activity, is the inhibition of Smad3 phosphorylation, a critical step downstream of the transforming growth factor-β (TGF-β) signaling pathway. nih.govnih.govmdpi.com This action prevents the transition of fibroblasts into myofibroblasts, which are responsible for excessive extracellular matrix deposition in fibrotic conditions. nih.gov

In the context of oncology, this compound has been shown to inhibit the Akt/mTORC1 signaling pathway, which plays a central role in regulating the "Warburg effect" or aerobic glycolysis in cancer cells. nih.govnih.gov Furthermore, it can act as an inhibitor of Nrf2, a factor associated with cancer cell resistance to chemotherapy and radiation. nih.govnih.gov Other identified molecular interactions include targeting B lymphoid tyrosine kinase (Blk) in certain immune cells in lupus models, inhibiting matrix metalloproteinase 2 (MMP-2) expression, and modulating calcium channels to produce vasodilator effects. nih.govdrugbank.comnih.govmedchemexpress.com

Target/PathwayPrimary or Secondary/Off-PathwayKey Associated Disease Area(s)Reported Effect of this compound
Prolyl-tRNA Synthetase (ProRS)PrimaryAutoimmune Disease, Malaria, Viral Infections, CancerInhibition, leading to Amino Acid Starvation Response (AAR). nih.govresearchgate.net
TGF-β / Smad3 SignalingSecondary/Off-PathwayFibrosis, CancerInhibition of Smad3 phosphorylation. nih.govnih.gov
Akt/mTORC1 SignalingSecondary/Off-PathwayCancerSuppression of the pathway, inhibiting glucose metabolism. nih.govnih.gov
NRF2 PathwaySecondary/Off-PathwayCancerInhibition, reducing chemoresistance. nih.govnih.gov
Th17 Cell DifferentiationDownstream of Primary TargetAutoimmune DiseaseSelective inhibition. nih.govnih.gov

Investigating this compound in Emerging Disease Areas

The unique mechanisms of action of this compound have prompted its investigation in a variety of challenging diseases.

Autoimmune Diseases : this compound has shown promise in several preclinical models of autoimmune disorders. In models of rheumatoid arthritis, it helps regulate the balance between Th17 and regulatory T (Treg) cells. nih.govresearchgate.net For systemic lupus erythematosus (SLE), it has been found to alleviate symptoms by promoting the apoptosis of myeloid-derived suppressor cells (MDSCs). nih.gov It has also demonstrated therapeutic effects in models of multiple sclerosis and autoimmune thyroid disease by modulating the immune response. nih.govbenthamdirect.com

Oncology : In cancer research, this compound is being explored for its ability to target not just the tumor cells but also the surrounding microenvironment. In pancreatic and ovarian cancer models, it disrupts the dense stromal barriers, which can impede drug delivery and promote an anti-tumor immune response. cancer-research-network.comaacrjournals.orgconsensus.app Studies in colorectal cancer have shown it can inhibit tumor growth by suppressing key metabolic pathways like Akt/mTORC1. nih.gov

Fibrotic Conditions : Beyond its well-established potential in treating organ fibrosis, research is extending to genetic diseases with a fibrotic component. In mouse models of Duchenne muscular dystrophy (DMD), this compound has been shown to effectively prevent fibrosis. mdpi.com It is also being investigated in pulmonary hypertension, where its combined vasodilator and anti-proliferative effects could be beneficial. nih.gov

Infectious Diseases : The compound's activity against SARS-CoV-2 in vitro, where it was found to inhibit viral entry and replication, has sparked interest. biorxiv.orgbiorxiv.org However, a phase 2 clinical trial in non-hospitalized adults with mild to moderate COVID-19 found that while safe, it did not significantly decrease the viral load decay rate compared to a placebo. plos.org Its efficacy against other viruses, such as dengue and chikungunya, has also been noted in laboratory studies. biorxiv.org

Development of Next-Generation this compound Derivatives with Enhanced Specificity or Efficacy

A significant challenge with this compound is that its primary target, ProRS, is highly conserved between humans and pathogens, which can lead to host toxicity. acs.org The active site residues that bind this compound are identical in the human and Plasmodium falciparum (malaria parasite) enzymes, making it difficult to achieve selectivity with derivatives that target the same location. acs.org This has spurred research into next-generation compounds.

One area of focus is the use of single enantiomers. This compound is typically used as a racemic mixture of its (+) and (-) forms. mdpi.com Recent studies in DMD models have tested these enantiomers separately for the first time. mdpi.com Additionally, observations from a COVID-19 clinical trial suggest the dextro-halofuginone enantiomer may possess higher biological activity, potentially allowing for lower, less toxic doses. plos.org

Structure-activity relationship studies have yielded insights for creating new analogs. For instance, the addition of chloride and bromide to the quinazoline (B50416) ring of the molecule has been shown to lower cytotoxicity while preserving antimalarial effects. nih.gov In contrast, a different approach has focused on finding allosteric inhibitors that bind to sites on the ProRS enzyme other than the active site. Researchers have identified compounds like TCMDC-124506 and glyburide (B1671678) that show over 100-fold greater specificity for the parasite's ProRS compared to the human version, offering a new blueprint for designing more selective drugs. acs.org

Integration with Combination Therapies for Optimized Clinical Outcomes

This compound's ability to modulate the tumor microenvironment and cellular stress responses makes it a strong candidate for combination therapies, particularly in oncology.

Research has demonstrated that this compound can enhance the sensitivity of cancer cells to standard chemotherapeutic agents. nih.gov One key mechanism is the suppression of NRF2, a protein that, when accumulated in cancer cells, contributes to resistance against chemotherapy and radiation. nih.govnih.gov By depleting NRF2, this compound can help restore vulnerability to these treatments. nih.gov

Preclinical studies have shown synergistic effects when combining this compound with various chemotherapy drugs:

Pancreatic Cancer : Synergizes with gemcitabine. nih.gov

Prostate Cancer : Works in concert with low doses of docetaxel. nih.gov

Wilms' Tumor : Shows synergy with vincristine (B1662923) and dactinomycin. nih.gov

Ovarian Cancer : Combination with chemotherapy is considered a promising strategy, partly due to this compound's ability to disrupt the protective collagen matrix surrounding tumors, thereby improving drug penetration. cancer-research-network.comconsensus.app

Disease ModelCombination AgentObserved Outcome
NRF2-Addicted CancersVarious Anti-Cancer DrugsAmeliorated chemoresistance in vitro and in vivo. nih.gov
Ovarian CancerChemotherapyEnhanced chemosensitivity by disrupting collagen deposition. cancer-research-network.comconsensus.app
Pancreatic Cancer (Xenografts)GemcitabineSignificant reduction in tumor volume. nih.gov
Prostate CancerDocetaxelSynergistic reduction in tumor volume. nih.gov
Wilms' TumorVincristine and DactinomycinSynergistic reduction in tumor volume. nih.gov

Biomarker Discovery for Patient Stratification and Treatment Response Monitoring

To optimize the clinical application of this compound, identifying biomarkers to select appropriate patients and monitor their response is crucial.

In oncology, several potential biomarkers are emerging. A 22-gene "matrisome" signature, which reflects the composition of the extracellular matrix, has been found to predict chemotherapy response in ovarian cancer. consensus.app Since a key component of this signature, COL1A1, is a target of this compound, this signature could potentially identify patients most likely to benefit from the drug. consensus.app Furthermore, research indicates that cancer cells with a higher dependency on the amino acid proline are more sensitive to this compound's effects, suggesting that proline dependency could be a valuable patient stratification biomarker. embopress.org Similarly, tumors with high levels of NRF2, which confers treatment resistance, could be prime candidates for combination therapy involving this compound. nih.gov

In other areas, a Phase II trial for HIV-related Kaposi's Sarcoma was designed to explore baseline levels of immune cells (CD4, CD8) and viral loads (HIV, HHV-8) as predictors of response. clinicaltrials.gov This trial also aimed to measure changes in the expression of MMP-2 and Collagen type I as markers of treatment effect. clinicaltrials.gov For autoimmune diseases, monitoring the levels of Th17 cells and their associated cytokines could serve as a direct measure of treatment response, given this compound's known inhibitory effect on this cell type. nih.govnih.gov

常见问题

Q. What are the primary molecular mechanisms of halofuginone in preclinical models?

this compound exerts its effects via two key pathways: (1) inhibition of TGF-β signaling by blocking Smad3 phosphorylation, thereby reducing fibrosis and cancer metastasis ; and (2) suppression of prolyl-tRNA synthetase (ProRS), triggering the amino acid starvation response and inhibiting Th17 cell differentiation, which is critical in autoimmune diseases . Methodologically, these mechanisms are validated using in vitro assays (e.g., scratch assays, Western blotting) and in vivo models (e.g., murine autoimmune encephalitis, xenograft tumors) .

Q. What are the key research applications of this compound in disease models?

this compound has been studied in:

  • Fibrosis : Reduces collagen type I synthesis via transcriptional inhibition, validated in liver and lung fibrosis models using Sirius Red staining and collagen α1(I) gene expression analysis .
  • Cancer : Inhibits metastasis by downregulating TGF-β-induced factors (e.g., PTHrP, CXCR4) and angiogenesis, as shown in melanoma and Lewis lung cancer models .
  • Autoimmune disorders : Suppresses IL-17 production in Th17 cells, demonstrated in EAE (experimental autoimmune encephalitis) mice .

Q. How are this compound dosages determined in clinical trials?

Phase I/II trials (e.g., the HALOS trial for COVID-19) use pharmacokinetic (PK) and pharmacodynamic (PD) data to establish safe ranges. For example, 0.5 mg and 1 mg doses were selected based on viral load decay curves and adverse event profiles, with imputation methods (e.g., multiple imputation via R’s mice package) addressing missing data .

Q. What analytical methods are used to quantify this compound in biological samples?

  • HPLC : Modified with Sep-pak cartridges and ammonia acetate buffer to detect this compound at 0.001 ppm in tissues, validated via precision/accuracy tests (85% recovery) .
  • UPLC-MS/MS : Detects residues in chicken tissues (LOQ: 5.0 μg/kg) using enzymatic hydrolysis with trypsin and ethyl acetate extraction .

Advanced Research Questions

Q. How do researchers reconcile contradictory efficacy data across studies?

Discrepancies, such as this compound’s failure in COVID-19 trials (HALOS trial) vs. success in cancer , stem from:

  • Disease heterogeneity : Viral kinetics (SARS-CoV-2) vs. tumor microenvironment plasticity.
  • Endpoint selection : Viral load (continuous variable) vs. metastasis incidence (binary outcome).
  • Statistical power : The HALOS trial (n=151) used mixed-effect models with Bonferroni correction (α=0.025), which may lack sensitivity for small effect sizes .

Q. What experimental designs are optimal for evaluating this compound’s antifibrotic effects?

  • Randomized controlled trials (RCTs) : Use stratified randomization for baseline fibrosis severity (e.g., METAVIR scores) .
  • Longitudinal biomarkers : Collagen type I serum levels paired with liver biopsy histology (Sirius Red staining) .
  • Missing data handling : Apply last observation carried forward (LOCF) for symptom scores and multiple imputation for lab variables .

Q. How can this compound be combined with existing therapies to enhance efficacy?

In radiation oncology, this compound synergizes with irradiation by:

  • Inhibiting TGF-β-driven metastasis : Scratch and transwell assays show reduced LLC cell migration post-irradiation .
  • Reducing collagen-mediated resistance : Co-treatment decreases tumor stroma density (measured via immunohistochemistry) .
  • Dose optimization : Subtherapeutic this compound (0.25 mg/kg) with fractionated radiation minimizes toxicity in murine models .

Q. What methodologies identify this compound’s stress-response pathway activation?

  • Transcriptomic profiling : RNA-seq in honey bees revealed upregulated ribosome biogenesis genes (e.g., Rps5, Rpl22), linking ProRS inhibition to nutrient stress responses .
  • Autophagy assays : LC3-II/LC3-I ratio increases in H9C2 cells under this compound treatment, measured via Western blot .

Q. How do researchers validate this compound’s target engagement in vivo?

  • Pharmacodynamic biomarkers : SMAD2/3 phosphorylation (flow cytometry) and Th17 cell counts (FACS) in splenocytes .
  • Imaging : Micro-CT quantifies osteolysis reduction in melanoma bone metastasis models .

Q. What strategies mitigate this compound’s toxicity in non-target organisms?

  • Species-specific dosing : Honey bees exhibit toxicity at >1 ppm, while murine models tolerate 2 mg/kg via IP injection. Dose-finding studies use probit analysis for LD50 calculations .
  • Tissue-specific delivery : Nanoparticle encapsulation reduces hepatic exposure, as shown in pharmacokinetic studies with LC-MS/MS .

Methodological Considerations Table

Research Aspect Key Techniques References
TGF-β inhibitionSmad3 phosphorylation (Western blot)
Th17 suppressionIL-17 ELISA, FACS for CD4+ T-cells
Collagen quantificationSirius Red staining, hydroxyproline assay
Viral load dynamicsRT-qPCR with imputation for missing data
Metastasis inhibitionMicro-CT, histopathology

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Halofuginone
Reactant of Route 2
Reactant of Route 2
Halofuginone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。